Mephenesin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
185.23 g/mol |
IUPAC Name |
3-[2-(trideuteriomethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i1D3 |
InChI Key |
JWDYCNIAQWPBHD-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mephenesin-d3: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin-d3 is the deuterated analog of Mephenesin (B1676209), a centrally acting muscle relaxant. Isotopic labeling with deuterium (B1214612) can be a powerful tool in drug development and research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can alter the metabolic fate of a drug, often leading to a longer half-life and modified pharmacokinetics. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available data for its non-deuterated counterpart, Mephenesin.
Chemical Properties
Table 1: Chemical and Physical Properties of Mephenesin
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 182.22 g/mol | [2][4][5][6] |
| IUPAC Name | 3-(2-methylphenoxy)propane-1,2-diol | [2] |
| CAS Number | 59-47-2 | [1][5][7] |
| Melting Point | 70-71 °C | [7] |
| Solubility | Sparingly soluble in water. Freely soluble in alcohol, chloroform, and ether. | [2][7] |
| Appearance | White crystalline powder | [8] |
Note: The molecular weight of this compound would be approximately 185.24 g/mol , assuming the three deuterium atoms replace three hydrogen atoms on the methyl group.
Chemical Structure
Mephenesin is chemically known as 3-(2-methylphenoxy)propane-1,2-diol.[2] The structure consists of a cresol (B1669610) ring ether-linked to a propanediol (B1597323) chain. In this compound, it is presumed that the three hydrogen atoms on the methyl group attached to the phenyl ring are replaced by deuterium atoms.
Caption: Chemical structure of this compound.
Experimental Protocols
General Analytical Workflow for Mephenesin
A common method for the quantitative analysis of Mephenesin in biological samples such as plasma is High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the analysis of Mephenesin.
A stability-indicating HPLC method for the simultaneous determination of mephenesin and diclofenac (B195802) diethylamine (B46881) has been developed using a Spheri-5-RP-18 column with a mobile phase of methanol (B129727) and water (70:30, v/v) adjusted to pH 3.0.[9] The retention time for mephenesin was found to be 3.9 minutes.[9] Another study describes a method for determining mephenesin in plasma using HPLC with fluorimetric detection, which involved a single-step extraction with diethyl ether.[10]
Mechanism of Action
The exact mechanism of action of Mephenesin is not fully understood.[6] It is known to be a centrally acting muscle relaxant that depresses the central nervous system, particularly at the level of the spinal cord and brainstem.[11] It is thought to inhibit polysynaptic reflex arcs, which are responsible for transmitting muscle stretch reflexes.[11] By dampening these reflexes, Mephenesin reduces muscle tension and spasms.[11] Some evidence suggests that Mephenesin may act as an antagonist of NMDA receptors.
Caption: Postulated signaling pathway for Mephenesin's action.
Conclusion
This compound serves as a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. While specific experimental data for the deuterated form is scarce, the well-documented properties of Mephenesin provide a solid foundation for its use. The primary structural difference is the isotopic labeling on the methyl group, leading to a predictable increase in molecular weight. The analytical methods and understanding of the mechanism of action for Mephenesin can be readily adapted for studies involving this compound. Further research is warranted to fully characterize the specific properties and potential therapeutic advantages of this deuterated compound.
References
- 1. Mephenesin [webbook.nist.gov]
- 2. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mephenesin (International database) [drugs.com]
- 4. Mephenesin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. scbt.com [scbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mephenesin [drugfuture.com]
- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of mephenesin in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Mephenesin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Core Principle: Mechanism of Action of a Deuterated Internal Standard
The fundamental mechanism of action of Mephenesin-d3 as an internal standard lies in its near-identical physicochemical properties to the analyte, Mephenesin (B1676209).[1][2] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), various stages of the analytical process can introduce variability, leading to inaccurate and imprecise results.[3] These stages include sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer.
By introducing a known and fixed concentration of this compound into the biological sample at the earliest stage of preparation, it acts as a "chaperone" to the analyte.[3] this compound, being structurally identical to Mephenesin except for the presence of three deuterium (B1214612) atoms, will behave almost identically during extraction, chromatography, and ionization.[2][4] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal due to the sample matrix will affect both the analyte and the internal standard to a similar degree.
The mass spectrometer distinguishes between Mephenesin and this compound based on their different mass-to-charge ratios (m/z). The analytical software then calculates the ratio of the analyte's response (peak area) to the internal standard's response. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate. By using a calibration curve prepared with known concentrations of Mephenesin and a constant concentration of this compound, this response ratio allows for the accurate and precise determination of the Mephenesin concentration in the unknown sample.[3]
Representative Bioanalytical Method using this compound
The following is a representative, detailed experimental protocol for the quantification of Mephenesin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Mephenesin analysis and general practices in bioanalytical method development.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction | Mephenesin: m/z 183.1 → 121.1; this compound: m/z 186.1 → 124.1 |
| Monitoring (MRM) | |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
Representative Quantitative Data
The following tables summarize the expected performance of the described bioanalytical method. This data is representative and based on typical validation results for similar assays.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Mephenesin | 1 - 1000 | > 0.995 |
Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 3 (LQC) | 2.95 | 98.3 | 4.5 | 5.2 |
| 80 (MQC) | 81.2 | 101.5 | 3.1 | 4.0 |
| 800 (HQC) | 790.4 | 98.8 | 2.5 | 3.5 |
Recovery and Matrix Effect
| Concentration Level | Mephenesin Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low (3 ng/mL) | 85.2 | 86.1 | 98.5 |
| High (800 ng/mL) | 87.5 | 88.0 | 101.2 |
Stability
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Bench-top (6 hours at RT) | Low (3) | 97.8 |
| High (800) | 99.1 | |
| Freeze-thaw (3 cycles) | Low (3) | 96.5 |
| High (800) | 98.2 | |
| Long-term (-80°C for 30 days) | Low (3) | 95.9 |
| High (800) | 97.5 |
Visualizing the Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for the quantitative bioanalysis of Mephenesin using this compound as an internal standard.
Caption: The principle of using a deuterated internal standard to correct for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Mephenesin in biological matrices. Its mechanism of action, based on the principles of stable isotope dilution, effectively compensates for variations inherent in the bioanalytical workflow. This leads to enhanced accuracy, precision, and overall data quality, which are critical for regulated studies in drug development and clinical research. While a specific validated method using this compound is not publicly available, the representative method and data presented in this guide offer a strong foundation for the development and validation of such an assay.
References
- 1. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Mephenesin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mephenesin-d3, an isotopically labeled version of the centrally acting muscle relaxant, Mephenesin. The introduction of deuterium (B1214612) atoms offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.
Introduction to Mephenesin
Mephenesin, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, is a muscle relaxant that acts on the central nervous system.[1] It has been used to alleviate symptoms associated with muscle spasms and spasticity.[2] While its use has been largely superseded by newer drugs with more favorable pharmacokinetic profiles, Mephenesin and its derivatives remain important subjects of study.[1] One proposed mechanism of action for Mephenesin is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3]
Synthesis of this compound
The synthesis of this compound is predicated on the established synthetic routes for Mephenesin, with the key difference being the use of a deuterated precursor. A logical and efficient approach involves the use of o-cresol-d3, where the three deuterium atoms are located on the methyl group. This precursor can then be reacted to build the propanediol (B1597323) side chain.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from o-cresol-d3. The first step is an etherification reaction to introduce the three-carbon side chain, followed by a subsequent reaction to form the diol.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from o-cresol-d3.
Step 1: Etherification of o-Cresol-d3
-
To a solution of o-cresol-d3 (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or water, add a stoichiometric amount of a base, for example, sodium hydroxide (B78521) (1.0 equivalent), to form the corresponding phenoxide.
-
To this solution, add 3-chloro-1,2-propanediol (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or water) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound as a white solid.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁D₃O₃ |
| Molecular Weight | 185.24 g/mol |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
| Isotopic Enrichment | >98 atom % D |
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the three deuterium atoms.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 186.1 | Molecular ion (protonated) |
| [M+Na]⁺ | 208.1 | Sodium adduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound will be similar to that of Mephenesin, with the key difference being the absence of the signal corresponding to the methyl protons.
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 6.8 - 7.2 | m | Aromatic protons (4H) |
| 4.0 - 4.2 | m | -OCH₂-CH(OH)- (2H) | |
| 3.9 - 4.0 | m | -CH(OH)-CH₂OH (1H) | |
| 3.6 - 3.8 | m | -CH₂OH (2H) | |
| 2.5 - 3.5 | br s | -OH (2H) | |
| ¹³C | ~156 | s | C-O (aromatic) |
| ~131 | s | C-CD₃ (aromatic) | |
| ~127, ~121, ~111 | s | CH (aromatic) | |
| ~70 | s | -OCH₂- | |
| ~69 | s | -CH(OH)- | |
| ~63 | s | -CH₂OH | |
| ~16 | t (¹JC-D) | -CD₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Proposed Mechanism of Action: NMDA Receptor Antagonism
Mephenesin is thought to exert its muscle relaxant effects by acting as an antagonist at the NMDA receptor.[1] This receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[4]
References
Mephenesin-d3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) and purity assessment methodologies for Mephenesin-d3, a deuterated analog of the muscle relaxant Mephenesin. While a specific CoA for this compound is not publicly available, this document synthesizes information from available data on Mephenesin and other deuterated analytical standards to present a representative guide for research and drug development purposes.[1][2][3]
This compound serves as a crucial internal standard in bioanalytical methods, particularly in pharmacokinetic and metabolic studies, enabling precise quantification of Mephenesin in biological matrices.[3][4] Its quality and purity are paramount for generating accurate and reproducible results.
Representative Certificate of Analysis Data
A Certificate of Analysis for this compound would typically summarize the following key quality control parameters. The data presented in the table below is a composite representation based on typical specifications for high-purity deuterated standards and information available for the parent compound, Mephenesin.
| Parameter | Specification | Method Reference |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₀H₁₁D₃O₃ | Mass Spectrometry |
| Molecular Weight | 185.24 g/mol | Mass Spectrometry |
| Purity (by HPLC) | ≥98% | HPLC |
| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols for Quality Assessment
The certification of this compound as a reference standard involves rigorous testing using various analytical techniques to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a Spheri-5-RP-18 (250 x 4.6 mm, 5 µm particle size), is often suitable.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid, can be employed.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: UV detection at 221 nm is appropriate for Mephenesin and its analogs.[5]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to a suitable concentration (e.g., 100 µg/mL) for analysis.[5]
-
Data Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound and the position of the deuterium (B1214612) labels.
-
¹H NMR (Proton NMR): This technique is used to verify the overall structure of the molecule. The absence of signals at the deuterated positions confirms successful labeling. The spectrum of the parent compound, Mephenesin, would be used as a reference.[1]
-
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule, further confirming its identity.[1]
-
Sample Preparation: A small amount of the this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.
Molecular Weight and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Technique: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used.[7]
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (185.24 g/mol ). The relative intensities of the molecular ion peaks of the deuterated and non-deuterated species are used to calculate the isotopic purity.
-
Data Interpretation: A high isotopic purity is indicated by a dominant peak for the d3-labeled compound with minimal contribution from the d0, d1, and d2 species.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the quality control of this compound.
Caption: Quality control workflow for this compound reference standard certification.
This guide provides a comprehensive overview of the analytical methodologies and data presentation expected for a high-purity this compound reference standard. Adherence to these rigorous quality control processes ensures the reliability of this critical tool in research and drug development.
References
- 1. Mephenesin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. (+/-)-4-Hydroxy Mephenytoin-d3 | LGC Standards [lgcstandards.com]
- 3. sussex-research.com [sussex-research.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. ipapharma.org [ipapharma.org]
- 6. researchgate.net [researchgate.net]
- 7. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Labeling and Stability of Mephenesin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and stability of Mephenesin-d3. Mephenesin (B1676209) is a centrally acting muscle relaxant used to alleviate symptoms of muscle spasticity.[1][2] Its deuterated isotopologue, this compound, serves as a critical internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise tracking and quantification of the parent drug in biological matrices.[3] This document outlines plausible synthetic approaches for deuterium (B1214612) labeling, detailed experimental protocols for stability assessment, and summarizes key data in a structured format.
Physicochemical Properties of Mephenesin
Mephenesin, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, is a synthetic cresol (B1669610) glyceryl ether.[4] A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| IUPAC Name | 3-(2-methylphenoxy)propane-1,2-diol | [4] |
| CAS Number | 59-47-2 | [4] |
| Appearance | White crystalline powder | [5] |
| Solubility | Slightly soluble in water; freely soluble in alcohol and chloroform | [5] |
Isotopic Labeling of this compound
While specific proprietary methods for the synthesis of this compound are not publicly detailed, a chemically sound approach involves the introduction of three deuterium atoms onto the aryl methyl group. This position is generally metabolically stable, making it an ideal location for an internal standard. A plausible synthetic route starts from a deuterated precursor, o-cresol-d7, and proceeds through etherification. A more direct and common laboratory-scale approach would be to use a deuterated methylating agent on the corresponding phenol.
Proposed Synthetic Pathway
A logical synthetic route involves the reaction of 3-phenoxypropane-1,2-diol with a deuterated methylating agent. However, for the specific isomer required, the synthesis would more practically start with o-cresol (B1677501) and introduce the propanediol (B1597323) side chain. For labeling, starting with a deuterated o-cresol or methylating a dihydroxy-precursor with a deuterated agent is feasible. The workflow below illustrates a general, conceptual pathway for synthesizing isotopically labeled compounds.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification (Hypothetical)
This protocol describes a plausible method for synthesizing this compound.
-
Reaction Setup: To a solution of an appropriate phenolic precursor in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Deuteration: Add a deuterated alkylating agent (e.g., iodomethane-d3). The reaction mixture is stirred at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The final product's identity and isotopic enrichment are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
The successful synthesis of this compound is confirmed by analytical techniques that verify its molecular weight and the position of the deuterium labels.
| Analysis Technique | Expected Result |
| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]⁺ at m/z 186. This is a +3 Da shift compared to the non-labeled Mephenesin (m/z 183). |
| ¹H NMR | Absence or significant reduction of the signal corresponding to the aryl methyl protons (around δ 2.2 ppm). Other proton signals should remain consistent with the Mephenesin structure. |
| ¹³C NMR | The signal for the aryl methyl carbon will appear as a multiplet due to coupling with deuterium, confirming the label's position. |
| HPLC | A single, sharp peak indicating high purity. The retention time should be nearly identical to that of unlabeled Mephenesin. |
Stability of Mephenesin and this compound
The stability of a drug substance is a critical parameter affecting its shelf-life, formulation, and therapeutic efficacy. For isotopically labeled internal standards, stability is crucial for accurate and reproducible bioanalytical assays.
Known Stability Profile of Mephenesin
Studies on non-labeled Mephenesin have been conducted to evaluate its stability under various stress conditions. This data provides a baseline for predicting the stability of this compound. Mephenesin has been found to be particularly susceptible to neutral hydrolysis.[6][7] It shows relative stability under acidic, alkaline, oxidative, and photolytic stress conditions.[5]
| Condition | Observation | Reference |
| Neutral Hydrolysis | Susceptible to degradation. | [7] |
| Acid Hydrolysis | No significant degradation observed. | [5] |
| Alkali Hydrolysis | No significant degradation observed. | [5] |
| Oxidative (H₂O₂) Stress | No significant degradation observed. | [5] |
| Dry Heat | No significant degradation observed. | [5] |
| Photolytic (UV/Vis light) | No significant degradation observed. | [5] |
Expected Stability of this compound
The substitution of hydrogen with deuterium atoms creates a stronger C-D bond compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes that involve the cleavage of this bond. However, for non-metabolic degradation pathways like hydrolysis, the effect is generally negligible. Therefore, this compound is expected to exhibit a stability profile very similar to that of unlabeled Mephenesin, particularly concerning its hydrolytic and photolytic stability.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 1N HCl and reflux for 8 hours. Neutralize before analysis.
-
Alkaline: Mix with 0.1N NaOH and reflux for 4 hours. Neutralize before analysis.
-
Neutral: Reflux the stock solution in water for 12 hours.
-
Oxidative: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid drug to dry heat at 60°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[5][7] The method should be capable of separating the intact drug from any potential degradation products.
References
- 1. Mephenesin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet and handling of Mephenesin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling information, and experimental protocols for Mephenesin-d3.
Safety Data Sheet (SDS) and Handling
This compound should be handled with care in a laboratory setting by trained professionals. The primary hazards are related to ingestion and eye irritation.
Hazard Identification
-
GHS Classification: Acute toxicity, Oral (Category 4); Eye irritation (Category 2A).[1]
-
Signal Word: Warning.[1]
-
Hazard Statements: H302 - Harmful if swallowed. H319 - Causes serious eye irritation.[1]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Quantitative Data
The following tables summarize the key quantitative data for Mephenesin (B1676209).
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 153-154 °C at 4 mmHg | |
| Solubility | Soluble in alcohol. Sparingly soluble in water. | [2][4] |
| Density | 1.152 g/cm³ | [2] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 625 mg/kg | [5][6] |
| LD50 | Mouse | Oral | 720 mg/kg | [6] |
| LD50 | Hamster | Oral | 821 mg/kg | [6] |
| LD50 | Rat | Intravenous | 133 mg/kg | [5] |
| LD50 | Rat | Intraperitoneal | 283 mg/kg | [5] |
| LD50 | Mouse | Subcutaneous | 285 mg/kg | [5] |
Mechanism of Action and Signaling Pathways
Mephenesin is a centrally acting muscle relaxant.[7] Its exact mechanism of action is not fully elucidated but is known to involve the central nervous system. It is suggested to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and may also enhance GABAergic transmission.[8] This dual action is believed to contribute to its muscle relaxant properties by depressing polysynaptic reflexes in the spinal cord.
Caption: Proposed mechanism of action for Mephenesin.
Experimental Protocols
The following are representative experimental protocols for the analysis and study of Mephenesin. This compound can be used as an internal standard in quantitative analyses of Mephenesin.
High-Performance Liquid Chromatography (HPLC) Method for Mephenesin Quantification
This protocol is adapted from a stability-indicating HPLC method for the simultaneous determination of Mephenesin and Diclofenac Diethylamine.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Spheri-5-RP-18 column (250 x 4.6 mm, 5 µm particle size).[4]
-
-
Reagents:
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
o-Phosphoric acid.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water in a 70:30 (v/v) ratio. Adjust the pH to 3.0 with o-phosphoric acid.[4]
-
Standard Solution Preparation: a. Accurately weigh and dissolve Mephenesin in methanol to prepare a stock solution of 1000 µg/mL.[4] b. Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., in the range of 50-300 µg/mL).[4]
-
Sample Preparation: a. For bulk drug analysis, accurately weigh and dissolve the sample in methanol to a known concentration. b. For plasma samples, a liquid-liquid extraction with a solvent like diethyl ether may be required prior to HPLC analysis.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Mephenesin is approximately 3.9 minutes under these conditions.[4] Quantify the amount of Mephenesin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
-
References
- 1. [PDF] Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine | Semantic Scholar [semanticscholar.org]
- 2. Separation of Mephenesin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of guaifenesin in human serum by capillary gas chromatography and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of mephenesin in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Mephenesin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mephenesin is a centrally acting muscle relaxant used to treat muscle spasms and spasticity. To support pharmacokinetic and toxicokinetic studies, a reliable and robust method for the quantification of Mephenesin in biological matrices is essential. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Mephenesin in human plasma. The method utilizes Mephenesin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The simple and rapid protein precipitation extraction procedure makes it suitable for high-throughput analysis. The method has been validated according to established bioanalytical method validation guidelines.
Experimental Protocols
Materials and Reagents
-
Analytes: Mephenesin (MW: 182.22 g/mol ), this compound (IS, MW: 185.24 g/mol )
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or higher
-
Matrix: Drug-free human plasma (K2-EDTA)
LC-MS/MS Instrumentation and Conditions
-
LC System: Standard HPLC or UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3.0 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometer Conditions
| Parameter | Mephenesin | This compound (IS) |
| Precursor Ion (m/z) | 183.2 | 186.2 |
| Product Ion (m/z) | 107.1 | 110.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 20 | 20 |
| Declustering Potential (V) | 50 | 50 |
| Ion Source Temp. (°C) | 550 | 550 |
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mephenesin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mephenesin stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (10 - 10,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain CCs ranging from 1 to 1000 ng/mL and QCs at four levels:
-
LLOQ: 1 ng/mL (Lower Limit of Quantification)
-
LQC: 3 ng/mL (Low Quality Control)
-
MQC: 100 ng/mL (Medium Quality Control)
-
HQC: 800 ng/mL (High Quality Control)
-
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability. All parameters met the acceptance criteria outlined in international guidelines.
Data Presentation
Table 3: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 4: Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias, n=18) |
| LLOQ | 1 | 8.5 | -4.2 | 9.8 | -3.5 |
| LQC | 3 | 6.2 | 2.5 | 7.1 | 3.1 |
| MQC | 100 | 4.1 | 1.8 | 5.3 | 2.4 |
| HQC | 800 | 3.5 | -1.1 | 4.6 | -0.8 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Table 5: Matrix Effect and Recovery
| QC Level | Conc. (ng/mL) | Mephenesin Recovery (%) | This compound Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 3 | 95.2 | 96.8 | 0.98 | 1.01 |
| HQC | 800 | 97.1 | 98.2 | 1.01 | 1.02 |
| Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%. |
Table 6: Stability
| Stability Condition | QC Level | Concentration (ng/mL) | % Change from Nominal |
| Bench-top (6h, RT) | LQC | 3 | -4.5 |
| HQC | 800 | -2.8 | |
| Autosampler (24h, 10°C) | LQC | 3 | -5.1 |
| HQC | 800 | -3.2 | |
| Freeze-Thaw (3 cycles) | LQC | 3 | -7.8 |
| HQC | 800 | -5.5 | |
| Acceptance Criteria: % Change within ±15%. |
Visualizations
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Mephenesin in human plasma. The use of a deuterated internal standard (this compound) and a straightforward protein precipitation protocol provides excellent accuracy and precision. The method demonstrates high sensitivity with an LLOQ of 1 ng/mL and is suitable for supporting clinical and non-clinical pharmacokinetic studies. The validation results confirm that the method is reliable and meets the stringent requirements for bioanalytical assays.
Application Note: High-Throughput Quantification of Mephenesin in Human Plasma Using a Validated UPLC-MS/MS Method with Mephenesin-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Mephenesin in human plasma. Mephenesin is a centrally acting muscle relaxant, and its accurate quantification is crucial for pharmacokinetic studies and clinical monitoring. This method utilizes a stable isotope-labeled internal standard, Mephenesin-d3, to ensure high accuracy and precision. The protocol employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis in research and drug development settings.
Introduction
Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a muscle relaxant used to alleviate the symptoms of muscle stiffness and spasm. To support pharmacokinetic and toxicokinetic studies, a reliable and efficient analytical method for its quantification in biological matrices is essential. UPLC-MS/MS offers high selectivity, sensitivity, and speed, making it the ideal platform for bioanalytical applications. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and variations in instrument response, thereby improving the overall robustness of the method. This application note provides a comprehensive protocol for the development and validation of a UPLC-MS/MS method for Mephenesin in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Mephenesin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Injection Volume: 5 µL
Standard Solutions and Sample Preparation
3.1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mephenesin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mephenesin stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
3.2. Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a new vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method Parameters
4.1. UPLC Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 95 | 5 |
| 0.50 | 0.4 | 95 | 5 |
| 2.00 | 0.4 | 5 | 95 |
| 2.50 | 0.4 | 5 | 95 |
| 2.60 | 0.4 | 95 | 5 |
| 3.50 | 0.4 | 95 | 5 |
4.2. Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 150 L/Hr
-
Collision Gas: Argon
Data Presentation
Table 1: Physicochemical Properties
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Mephenesin | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | 182.22 |
| This compound | C₁₀H₁₁D₃O₃ | C₁₀H₁₁D₃O₃ | 185.24 |
Table 2: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Mephenesin | 183.1 | 107.1 | 0.05 | 20 | 15 |
| 183.1 | 77.1 | 0.05 | 20 | 25 | |
| This compound | 186.1 | 110.1 | 0.05 | 20 | 15 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy (Intra- and Inter-day) | 85 - 115% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationships in the UPLC-MS/MS method development process.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Mephenesin in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and instrumental variability. The method has been successfully validated according to standard bioanalytical guidelines.
Application Notes and Protocols for Mephenesin-d3 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting skeletal muscle relaxant used to alleviate painful muscle spasms associated with musculoskeletal conditions.[1] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) and bioavailability studies are essential. A critical component of such studies is the accurate quantification of Mephenesin in biological matrices like plasma.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[2] Mephenesin-d3, a deuterated analog of Mephenesin, is an ideal internal standard (IS) for these studies, ensuring high precision and accuracy in the quantification of Mephenesin.
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic and bioavailability study of Mephenesin using this compound as an internal standard.
Pharmacokinetic and Bioavailability Study Protocol
This protocol outlines a typical single-dose, open-label pharmacokinetic study of an oral Mephenesin formulation in healthy human subjects.
1. Study Design and Objectives:
-
Primary Objective: To determine the single-dose pharmacokinetic profile of Mephenesin in healthy adult subjects.
-
Secondary Objective: To assess the safety and tolerability of the Mephenesin formulation.
-
Study Population: Healthy adult volunteers (N=12), aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Dosing: A single oral dose of 500 mg Mephenesin administered after an overnight fast of at least 10 hours.
2. Blood Sampling:
-
Venous blood samples (approximately 3 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately after collection, the blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma will be transferred to labeled cryovials and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Plasma samples will be analyzed for Mephenesin concentrations using a validated LC-MS/MS method with this compound as the internal standard.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject will be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
-
Parameters to be calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)[3]
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Mephenesin (Oral Administration)
Note: The following data are for illustrative purposes and represent a typical profile for a drug with a short half-life. Actual values may vary.
| Parameter | Unit | Mean Value (± SD) |
| Cmax | ng/mL | 1500 (± 350) |
| Tmax | h | 1.0 (0.5 - 1.5)* |
| AUC0-t | ng·h/mL | 4500 (± 980) |
| AUC0-inf | ng·h/mL | 4650 (± 1050) |
| t1/2 | h | 2.5 (± 0.8) |
*Data presented as Median (Min - Max).
Experimental Protocols
Bioanalytical Method for Mephenesin Quantification in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Mephenesin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mephenesin and this compound in methanol.
-
Working Standards: Prepare serial dilutions of the Mephenesin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Mephenesin: m/z 183.1 → 121.1this compound: m/z 186.1 → 121.1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 10 - 2000 ng/mL (r² > 0.995) |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Passed |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Passed |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Passed |
| Stability (Freeze-thaw, short-term, long-term) | % Bias within ±15% of nominal concentration | Stable |
Visualizations
Caption: Workflow for a Mephenesin pharmacokinetic study.
Caption: Plausible metabolic pathway of Mephenesin.
References
Application Notes and Protocols for Mephenesin Analysis Using Mephenesin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin (B1676209) is a centrally acting muscle relaxant used to treat muscle spasms and stiffness. Accurate and reliable quantification of Mephenesin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Mephenesin-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound compensates for variability in sample preparation and potential matrix effects, ensuring the highest accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the sample preparation of Mephenesin from biological matrices, primarily human plasma, for LC-MS/MS analysis. Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram.
Method Validation Considerations
The following parameters should be thoroughly evaluated during method validation to ensure the reliability of the Mephenesin bioanalytical assay. The use of this compound is critical in assessing and mitigating potential issues.
-
Matrix Effect: The co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Mephenesin and this compound, leading to inaccurate results. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. The matrix factor (MF) should be determined for both the analyte and the internal standard in at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: The extraction efficiency of the sample preparation method for both Mephenesin and this compound should be consistent, precise, and reproducible. Recovery does not need to be 100%, but it should be consistent across the concentration range and between different matrix lots.
-
Selectivity and Specificity: The method must be able to differentiate and quantify Mephenesin from endogenous matrix components and other potential interferences.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically ≤20% CV and ±20% bias).
-
Linearity: The concentration range over which the detector response is directly proportional to the concentration of Mephenesin.
Section 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.
Quantitative Data Summary (Expected Values)
The following table summarizes the expected performance characteristics for a Mephenesin assay using the protein precipitation method with this compound as the internal standard. These values are indicative and should be established during method validation.
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect (IS Normalized) | 0.90 - 1.10 |
| Precision (CV%) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Protocol: Protein Precipitation
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Section 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates Mephenesin from the biological matrix based on its differential solubility in two immiscible liquids. This method generally provides a cleaner extract compared to protein precipitation. A previously published method for Mephenesin in plasma utilized a single-step extraction with diethyl ether[1].
Quantitative Data Summary (Expected Values)
The following table presents the expected performance characteristics for a Mephenesin assay using the liquid-liquid extraction method with this compound as the internal standard.
| Parameter | Expected Value |
| Recovery | > 90% |
| Matrix Effect (IS Normalized) | 0.95 - 1.05 |
| Precision (CV%) | < 10% |
| Accuracy (%Bias) | ± 10% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocol: Liquid-Liquid Extraction
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the human plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Section 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method typically yields the cleanest extracts and can be automated for high-throughput applications.
Quantitative Data Summary (Expected Values)
The following table outlines the expected performance characteristics for a Mephenesin assay using the solid-phase extraction method with this compound as the internal standard.
| Parameter | Expected Value |
| Recovery | > 95% |
| Matrix Effect (IS Normalized) | 0.98 - 1.02 |
| Precision (CV%) | < 5% |
| Accuracy (%Bias) | ± 5% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Experimental Protocol: Solid-Phase Extraction
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727), HPLC grade
-
Deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of the human plasma sample into a clean tube.
-
Add 20 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water.
-
Wash the cartridges with 1 mL of methanol.
-
Dry the cartridges under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute Mephenesin and this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridges.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Conclusion
The choice of sample preparation technique for Mephenesin analysis depends on the specific requirements of the study, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner extract. Solid-phase extraction delivers the highest level of sample clean-up and sensitivity. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the accuracy and reliability of the quantitative results. The protocols and expected performance characteristics provided in this document serve as a guide for the development and validation of a robust bioanalytical method for Mephenesin.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mephenesin-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mephenesin is a centrally acting muscle relaxant. Its deuterated analog, Mephenesin-d3, is commonly used as an internal standard in pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method outlined here is suitable for regulated bioanalysis and can be adapted for various research applications.
Experimental
Materials and Reagents
-
Mephenesin and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Methodology
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often suitable for the extraction of Mephenesin and its deuterated internal standard from plasma samples.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (Mephenesin, if this compound is the analyte, or a different suitable internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, an SPE protocol can be employed.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Liquid Chromatography (LC)
The chromatographic separation is critical for resolving the analyte from matrix interferences. Given the polar nature of Mephenesin, a reversed-phase separation with a polar-embedded or polar-endcapped column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of Mephenesin and this compound. The molecular weight of Mephenesin is 182.22 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 183. Consequently, the precursor ion for this compound is m/z 186.
Table 2: Mass Spectrometry Parameters for Mephenesin and this compound
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q2) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Mephenesin | 183.1 | 108.1 | 60 | 25 |
| Mephenesin | 183.1 | 107.1 | 60 | 28 |
| This compound | 186.1 | 111.1 | 60 | 25 |
| This compound | 186.1 | 110.1 | 60 | 28 |
Note: The Declustering Potential and Collision Energy values are typical starting points and should be optimized for the specific instrument used.
Table 3: Mass Spectrometer Source Conditions
| Parameter | Setting |
| Ionization Mode | ESI+ |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Experimental Workflow Visualization
Application Notes: Quantitative Analysis of Mephenesin using a Mephenesin-d3 Internal Standard
Introduction
Mephenesin is a centrally acting muscle relaxant used to alleviate muscle spasms and associated pain.[1] Accurate quantification of Mephenesin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The stable isotope-labeled internal standard, Mephenesin-d3, is utilized in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. This document provides a detailed protocol for the preparation of a this compound standard curve for the quantitative analysis of Mephenesin.
Mechanism of Action
Mephenesin exerts its muscle relaxant effects by acting on the central nervous system (CNS).[1] It is understood to potentiate the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability.[1] Additionally, Mephenesin may act as an antagonist of NMDA receptors, further contributing to its muscle relaxant properties.[2][3] The primary site of action is believed to be at the level of the spinal cord and brain, where it inhibits the transmission of nerve impulses responsible for muscle contractions.[1]
Experimental Protocol: this compound Standard Curve Preparation
This protocol outlines the preparation of calibration standards for the quantification of Mephenesin in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents:
-
Mephenesin (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Blank biological matrix (e.g., human plasma)
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
1. Preparation of Stock Solutions (1 mg/mL):
-
Mephenesin Stock Solution (S1): Accurately weigh approximately 10 mg of Mephenesin and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.
-
This compound Stock Solution (IS-S1): Accurately weigh approximately 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve in methanol and make up to the mark.
2. Preparation of Intermediate Working Solutions:
-
Mephenesin Working Solution 1 (WS1 - 100 µg/mL): Dilute 1 mL of the Mephenesin stock solution (S1) to 10 mL with 50:50 (v/v) methanol:water.
-
Mephenesin Working Solution 2 (WS2 - 10 µg/mL): Dilute 1 mL of WS1 to 10 mL with 50:50 (v/v) methanol:water.
-
Mephenesin Working Solution 3 (WS3 - 1 µg/mL): Dilute 1 mL of WS2 to 10 mL with 50:50 (v/v) methanol:water.
-
This compound Working Solution (IS-WS - 1 µg/mL): Dilute 10 µL of the this compound stock solution (IS-S1) to 1 mL with 50:50 (v/v) methanol:water. A fixed concentration of the internal standard is added to all samples, including calibration standards and quality controls.
3. Preparation of Calibration Curve Standards:
Prepare a series of calibration standards by spiking the blank biological matrix with the Mephenesin working solutions and the this compound working solution. The final concentration of the internal standard should be consistent across all standards.
Data Presentation
The following table outlines a suggested dilution scheme to prepare an 8-point calibration curve for Mephenesin in a biological matrix.
| Calibration Standard | Mephenesin Working Solution Used | Volume of Working Solution (µL) | Volume of IS-WS (1 µg/mL) (µL) | Volume of Blank Matrix (µL) | Final Mephenesin Concentration (ng/mL) |
| CAL 1 | WS3 | 1 | 10 | 989 | 1 |
| CAL 2 | WS3 | 5 | 10 | 985 | 5 |
| CAL 3 | WS3 | 10 | 10 | 980 | 10 |
| CAL 4 | WS3 | 50 | 10 | 940 | 50 |
| CAL 5 | WS2 | 10 | 10 | 980 | 100 |
| CAL 6 | WS2 | 25 | 10 | 965 | 250 |
| CAL 7 | WS2 | 50 | 10 | 940 | 500 |
| CAL 8 | WS1 | 10 | 10 | 980 | 1000 |
Sample Preparation for LC-MS Analysis:
-
To 100 µL of each calibration standard, add 200 µL of acetonitrile (containing the internal standard if not already added) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Method Validation Parameters:
The analytical method should be validated according to regulatory guidelines (e.g., ICH, FDA). Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
This protocol provides a general framework for the preparation of a this compound standard curve. The specific concentration range, matrix, and sample preparation procedure may need to be optimized based on the sensitivity of the LC-MS instrument and the specific requirements of the study.
References
Application of Mephenesin-d3 in Toxicology Screening: A Comprehensive Guide for Researchers
Introduction
In the landscape of modern toxicology, the precise and accurate quantification of xenobiotics is paramount for clinical diagnostics, forensic investigations, and drug development. Mephenesin, a centrally acting muscle relaxant, is a compound of interest in toxicological screenings due to its potential for misuse and its presence in overdose cases. To ensure the reliability of analytical data, the use of stable isotope-labeled internal standards is the gold standard. This application note provides a detailed protocol for the use of Mephenesin-d3 as an internal standard for the quantitative analysis of Mephenesin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Deuterated internal standards, such as this compound, are ideal for mass spectrometry-based quantification.[1] They share near-identical physicochemical properties with the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization efficiency.[2] This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the analytical method.[3] The mass shift of three daltons in this compound allows for its distinct detection from the unlabeled Mephenesin, enabling precise ratiometric quantification.
Application Notes
Principle of the Assay
This method employs LC-MS/MS for the sensitive and selective quantification of Mephenesin in biological samples. This compound is added to the samples at a known concentration at the beginning of the sample preparation process. Following extraction, the sample is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Mephenesin to that of this compound is used to calculate the concentration of Mephenesin in the sample, effectively correcting for any analyte loss during sample processing and instrumental analysis.
Scope
This protocol is intended for the quantitative analysis of Mephenesin in whole blood and urine samples for toxicology screening. It is applicable to clinical and forensic toxicology laboratories, as well as in drug development settings for pharmacokinetic and toxicokinetic studies.
Materials and Reagents
-
Mephenesin analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium formate
-
Human whole blood and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE) for Whole Blood and Urine
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample characteristics.
-
Sample Pre-treatment:
-
Allow frozen samples (whole blood, urine) to thaw completely at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Pipette 1 mL of the sample into a labeled polypropylene (B1209903) tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of this compound working solution (1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Vortex for 10 seconds.
-
-
Protein Precipitation (for Whole Blood):
-
Add 2 mL of cold acetonitrile to each whole blood sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant (from blood) or the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Illustrative MRM Transitions for Mephenesin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Mephenesin | 183.1 | 137.1 | 15 | Quantifier |
| Mephenesin | 183.1 | 91.1 | 25 | Qualifier |
| This compound | 186.1 | 140.1 | 15 | Internal Standard |
Note: These MRM transitions are illustrative and should be optimized for the specific instrument and source conditions.
Data Presentation
Table 2: Method Validation Parameters (Illustrative Data)
| Parameter | Whole Blood | Urine |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Matrix Effect | 95 - 105% | 92 - 108% |
| Extraction Recovery | > 85% | > 85% |
Table 3: Analysis of Quality Control Samples (Illustrative Data)
| QC Level | Matrix | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | Whole Blood | 5 | 4.8 | 96 | 5.2 |
| Medium | Whole Blood | 50 | 51.2 | 102.4 | 4.1 |
| High | Whole Blood | 500 | 490.5 | 98.1 | 3.5 |
| Low | Urine | 5 | 5.1 | 102 | 6.3 |
| Medium | Urine | 50 | 48.9 | 97.8 | 4.8 |
| High | Urine | 500 | 505.2 | 101.0 | 3.9 |
Mandatory Visualizations
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Mephenesin in toxicological screening. The detailed protocol herein describes a solid-phase extraction procedure coupled with LC-MS/MS analysis. The illustrative validation data demonstrates that the method can achieve the necessary sensitivity, accuracy, and precision required for forensic and clinical applications.
The metabolic pathway of Mephenesin is not extensively documented in publicly available literature. However, like many xenobiotics, it is expected to undergo Phase I (functionalization) and Phase II (conjugation) metabolic reactions to increase its polarity and facilitate its excretion from the body. The provided diagram (Figure 2) illustrates this general metabolic concept. Further metabolism studies would be required to identify specific metabolites and the enzymes involved.
This application note provides a comprehensive framework for the application of this compound in toxicology screening. The detailed protocols, illustrative data, and visual diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is crucial for achieving high-quality, defensible data in toxicology, and the methods described here can be adapted and validated for routine use in any analytical laboratory.
References
Troubleshooting & Optimization
Troubleshooting Mephenesin-d3 internal standard variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mephenesin-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes?
Variability in the internal standard response is a common issue in LC-MS/MS analysis and can stem from several factors throughout the analytical workflow. The key is to systematically investigate each potential source of error.
Troubleshooting Steps:
-
Review Sample Preparation Procedures: Inconsistencies in sample preparation are a primary source of variability.
-
Pipetting Errors: Ensure accurate and consistent dispensing of the this compound spiking solution. Calibrate and verify the performance of your pipettes regularly.
-
Inconsistent Extraction Recovery: The efficiency of the extraction process can vary between samples. Ensure thorough vortexing and consistent incubation times. Differences in the composition of individual samples (e.g., lipid content) can also affect recovery.[1]
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of this compound.[1][2][3] This effect can differ between calibration standards, quality controls (QCs), and unknown samples.
-
-
Investigate Chromatographic Conditions:
-
Co-elution of Analyte and IS: Ideally, this compound should co-elute with the unlabeled Mephenesin. A slight shift in retention time can expose the IS to different matrix effects than the analyte, leading to poor tracking.[1][4]
-
Column Performance: A degrading or contaminated column can lead to peak shape distortion and retention time shifts, affecting the reproducibility of the IS response.
-
-
Examine Mass Spectrometer Performance:
-
Source Contamination: A dirty ion source can lead to a gradual or sudden drop in signal intensity.
-
Instrument Drift: Fluctuations in instrument sensitivity over the course of an analytical run can cause a drift in the IS signal.
-
-
Assess the Stability of this compound:
-
Stock and Working Solution Stability: Ensure that the stock and working solutions of this compound are stored under appropriate conditions (see Q3) and have not degraded.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially at non-ideal pH values.[1][5][6] This can lead to a decrease in the this compound signal and an increase in the unlabeled Mephenesin signal.
-
Q2: I am observing a chromatographic shift between Mephenesin and this compound. Is this normal and how can I address it?
A small retention time difference between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect". While a minor, consistent shift may be acceptable, a significant or variable shift can compromise data quality by subjecting the analyte and IS to different matrix effects.[4]
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., acetonitrile (B52724) vs. methanol).
-
Gradient Profile: Modify the gradient slope to improve the co-elution of the analyte and IS.
-
Column Chemistry: Experiment with a different stationary phase that may exhibit less of an isotope effect.
-
-
Acceptance Criteria: If a small, consistent shift remains, it is crucial to validate that it does not negatively impact the accuracy and precision of the assay through rigorous matrix effect and recovery experiments.
Q3: What are the recommended storage and handling conditions for this compound solutions?
Proper storage and handling are critical to maintain the integrity of your this compound internal standard.
| Solution Type | Storage Temperature | Container | Notes |
| Solid (Powder) | -20°C | Tightly sealed, light-resistant vial | Minimize exposure to moisture and light. |
| Stock Solution | -20°C or -80°C | Amber glass or polypropylene (B1209903) vials | Prepare in a high-purity organic solvent where Mephenesin is freely soluble, such as methanol (B129727) or DMSO.[7][8] |
| Working Solution | 2-8°C (short-term) | Amber glass or polypropylene vials | Prepare fresh daily or weekly, depending on stability data. Avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Allow solutions to come to room temperature before opening to prevent condensation.
-
Vortex solutions thoroughly before use.
-
Use calibrated pipettes for all transfers.
-
A study on Mephenesin indicated susceptibility to neutral hydrolysis.[9][10][11] Therefore, it is advisable to avoid prolonged exposure of this compound solutions to neutral aqueous environments, especially at elevated temperatures.
Q4: I suspect isotopic exchange is occurring with my this compound. How can I confirm this and what can I do to prevent it?
Isotopic exchange, or the loss of deuterium atoms, can lead to an underestimation of the IS concentration and an overestimation of the analyte concentration.[5][6]
Confirmation of Isotopic Exchange:
-
Incubation Study:
-
Prepare two sets of samples: one with this compound in the analytical solvent (neat solution) and another with this compound spiked into a blank matrix.
-
Incubate both sets under the same conditions as your experimental samples (e.g., time, temperature, pH).
-
Analyze the samples and monitor for a decrease in the this compound signal and a corresponding increase in the unlabeled Mephenesin signal in the matrix samples compared to the neat samples.
-
Prevention of Isotopic Exchange:
-
pH Control: Avoid strongly acidic or basic conditions during sample preparation and in the final extract, as these can catalyze deuterium exchange.[1] Mephenesin has a pKa of approximately 13.52, indicating it is a weak acid.[12] Maintaining a neutral to slightly acidic pH is generally recommended.
-
Solvent Selection: Use aprotic solvents where possible for reconstitution if exchange is a significant issue.
-
Label Position: The stability of the deuterium label depends on its position in the molecule. For this compound, the deuterium atoms are typically on the methyl group, which is generally stable. However, if the deuterium were on a hydroxyl group, it would be highly susceptible to exchange.
Q5: How can I perform a systematic investigation of matrix effects for this compound?
A quantitative assessment is crucial to determine if the internal standard is effectively compensating for matrix effects.[2][3]
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Mephenesin and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix and then spike with Mephenesin and this compound.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Mephenesin and this compound before extraction.
-
-
Analyze the Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the degree of ion suppression (<1.0) or enhancement (>1.0). |
| IS-Normalized MF | (MF of Mephenesin) / (MF of this compound) | ~1.0 | Indicates how well the IS compensates for matrix effects. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >80% | Represents the efficiency of the extraction process. |
A consistent IS-Normalized MF close to 1.0 across different lots of matrix indicates that this compound is an appropriate internal standard for the assay.
Physicochemical and Stability Data
The following tables summarize key properties of Mephenesin, which can be used as a reference for its deuterated analog, this compound.
Table 1: Physicochemical Properties of Mephenesin
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [13] |
| Molecular Weight | 182.22 g/mol | [13] |
| Melting Point | 69-71 °C | [6] |
| pKa | 13.52 ± 0.20 | [12] |
| LogP | 0.96 | [3] |
Table 2: Solubility of Mephenesin
| Solvent | Solubility | Source |
| Water | Sparingly soluble (1 part in 85 parts water at 20°C) | [13] |
| Alcohol | Freely soluble | [2] |
| Chloroform | Freely soluble | [2] |
| Propylene Glycol | Freely soluble | [2] |
| Ether | 1 part in 11 parts ether | [2] |
| DMSO | ≥ 100 mg/mL | [7] |
Table 3: Summary of Mephenesin Forced Degradation Studies
| Condition | Observation | Source |
| Acid Hydrolysis (0.1 M HCl) | Stable | [9][10][11] |
| Alkali Hydrolysis (0.1 M NaOH) | Stable | [9][10][11] |
| Neutral Hydrolysis (Water) | Susceptible to degradation | [9][10][11] |
| Oxidation (3% H₂O₂) | Stable | [9][10][11] |
| Dry Heat (60°C) | Stable | [9][10][11] |
| Photolytic (Sunlight) | Stable | [9][10][11] |
| UV Degradation | Stable | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound solid.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Vortex until fully dissolved.
-
Store at -20°C in an amber glass vial.
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 methanol:water.
-
Vortex thoroughly.
-
Store at 2-8°C for short-term use.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 10 µg/mL this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting this compound internal standard variability.
Caption: A workflow for the quantitative assessment of matrix effects on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Mephenesin | iGluR | NMDAR | TargetMol [targetmol.com]
- 9. ipapharma.org [ipapharma.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 59-47-2 CAS MSDS (MEPHENESIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mephenesin-d3 Signal Intensity and Ion Suppression
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects on Mephenesin-d3 signal intensity during LC-MS analysis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound signal intensity.
Problem 1: Low or inconsistent this compound signal intensity across samples.
-
Possible Cause: Significant ion suppression from the sample matrix. Co-eluting endogenous or exogenous compounds can interfere with the ionization of this compound, leading to a reduced signal.[1][2][3]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a matrix effect evaluation to quantify the degree of ion suppression.[1][4] A detailed protocol is provided in the "Experimental Protocols" section.
-
Improve Sample Cleanup: Enhance your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering compounds than protein precipitation.[4][5][6][7]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[1][2]
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression.[2][8] However, ensure the diluted this compound concentration remains sufficient for detection.
-
Problem 2: The this compound (Internal Standard) signal is stable, but the analyte (Mephenesin) signal is suppressed.
-
Possible Cause: Differential ion suppression due to slight chromatographic separation between Mephenesin and this compound. The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte, exposing them to different matrix components.[1][9]
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard solution of Mephenesin and this compound to confirm identical retention times under your chromatographic conditions.[2]
-
Adjust Chromatography: If separation is observed, modify the mobile phase composition or gradient to achieve co-elution. Using a column with slightly lower resolution might help in ensuring the analyte and internal standard peaks completely overlap.[9]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects experienced by the unknown samples.[1]
-
Problem 3: Decreasing this compound signal intensity throughout an analytical run.
-
Possible Cause: Carryover of late-eluting matrix components from previous injections, leading to progressive ion suppression.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: After a high-concentration sample, inject one or more blank solvent samples to check for carryover of this compound or interfering compounds.[1]
-
Extend Run Time: Increase the total chromatographic run time to allow all matrix components to elute before the next injection.[1]
-
Improve Wash Method: Optimize the needle and injector wash method to be more rigorous in cleaning between injections.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][3] This "matrix" can include salts, lipids, proteins, and other endogenous components of a biological sample.[2] These matrix components compete with this compound for ionization in the MS source, leading to a decreased signal intensity and potentially inaccurate quantification.[4][5] Electrospray ionization (ESI) is particularly susceptible to this effect.[1][10]
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Mephenesin) and experiences the same degree of ion suppression.[1][2] The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[2] However, if there is a slight chromatographic separation between Mephenesin and this compound (due to the deuterium (B1214612) isotope effect), they may be affected differently by the matrix, leading to inaccurate results.[9]
Q3: What are the most common sources of ion suppression for this compound?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or urine are major contributors.[2][7]
-
Exogenous substances: Contaminants from sample preparation, such as polymers from plasticware, or mobile phase additives can cause suppression.[2]
-
High analyte concentration: At very high concentrations, the analyte itself can saturate the ionization process.[1]
Q4: How can I experimentally determine if my this compound signal is being suppressed?
A4: The two most common methods are the post-column infusion experiment and the matrix effect evaluation.[1][4]
-
Post-column infusion: A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips in the this compound signal baseline indicate the retention times where ion suppression occurs.[1][2]
-
Matrix effect evaluation: The peak area of this compound in a post-extraction spiked blank matrix is compared to the peak area of this compound in a clean solvent. A lower peak area in the matrix indicates ion suppression.[1][4]
Data Presentation
Table 1: Illustrative Matrix Effect Calculation for this compound
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) |
| This compound in Solvent (A) | 1,500,000 | N/A |
| This compound in Spiked Matrix Extract (B) | 900,000 | -40% |
Calculation: Matrix Effect (%) = ((B/A) - 1) * 100 A negative value indicates ion suppression.
Table 2: Illustrative Comparison of Sample Preparation Techniques on this compound Signal Recovery
| Sample Preparation Method | Mean Peak Area in Spiked Matrix | Signal Recovery vs. Solvent (%) |
| Protein Precipitation | 750,000 | 50% |
| Liquid-Liquid Extraction (LLE) | 1,200,000 | 80% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 90% |
Signal Recovery (%) = (Mean Peak Area in Spiked Matrix / Mean Peak Area in Solvent) * 100
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
-
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution (at a concentration that provides a stable signal)
-
Extracted blank matrix sample (e.g., plasma, urine)
-
-
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
-
2. Matrix Effect Evaluation
-
Objective: To quantify the extent of ion suppression on the this compound signal.
-
Methodology:
-
Prepare Solution A: A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare Solution B: A blank matrix sample (e.g., plasma) is subjected to the complete sample preparation procedure. The resulting extract is then spiked with this compound to the same final concentration as Solution A.
-
Inject both solutions (multiple replicates) into the LC-MS system.
-
Compare the average peak area of this compound in Solution B to that in Solution A to calculate the matrix effect (see Table 1 for calculation).[4]
-
Visualizations
Caption: Troubleshooting workflow for this compound ion suppression.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Mephenesin-d3 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Mephenesin-d3 in solution and appropriate storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: Based on forced degradation studies of Mephenesin (B1676209), the non-deuterated analogue, this compound is expected to be susceptible to neutral hydrolysis.[1][2][3][4][5][6] It is considered stable under acidic, alkaline, oxidative, photolytic (direct sunlight and UV radiation), and dry heat conditions.[1][2][3][4][5][6]
Q2: Is there a difference in stability between Mephenesin and this compound?
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, especially via neutral hydrolysis, this compound solutions should be prepared in acidic or basic buffers if compatible with the experimental setup. If a neutral aqueous solution is required, it should be prepared fresh and used as soon as possible. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, solutions should be stored at -20°C or -80°C.
Q4: What solvents are suitable for dissolving this compound?
A4: Mephenesin is freely soluble in alcohol, chloroform, and ether, and slightly soluble in water. This compound is expected to have similar solubility. For preparing stock solutions, organic solvents such as ethanol, methanol (B129727), or DMSO are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of compound activity or concentration over time in a neutral aqueous solution. | Neutral hydrolysis of the ether linkage in this compound. | Prepare solutions in a slightly acidic or basic buffer if your experiment allows. If neutral pH is required, prepare the solution fresh before each experiment and avoid long-term storage. Store any required neutral solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Precipitation of this compound from an aqueous solution. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it with the aqueous buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent analytical results when measuring this compound concentration. | Degradation of the compound in the analytical samples. | Use a stability-indicating analytical method, such as the HPLC method described below. Ensure that the mobile phase and sample diluent are not promoting degradation (e.g., avoid neutral aqueous diluents for long-term sample storage). |
Quantitative Data Summary
There is a lack of publicly available quantitative kinetic data for the degradation of Mephenesin or this compound in solution. The following table summarizes the qualitative stability based on forced degradation studies of Mephenesin.[1][2][3][4][5][6]
| Condition | Solvent/Reagent | Temperature | Duration | Outcome for Mephenesin |
| Neutral Hydrolysis | Water | 70°C | 6 hours | Susceptible to degradation |
| Acidic Hydrolysis | 1N HCl | Ambient & 70°C | Up to 30 hours (ambient), Up to 8 hours (70°C) | Stable |
| Alkaline Hydrolysis | Not specified | Not specified | Not specified | Stable |
| Oxidation | 30% H₂O₂ | Not specified | Up to 4 days | Stable |
| Photolytic (Sunlight) | Not specified | Ambient | Not specified | Stable |
| Photolytic (UV) | Not specified | Ambient | 12 hours | Stable |
| Dry Heat | Solid state | Not specified | Not specified | Stable |
Recommended Storage Conditions
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | > 2 years |
| 4°C | ~ 2 years | |
| In Solvent (e.g., DMSO) | -80°C | > 2 years |
| -20°C | ~ 1 year |
Experimental Protocols
Stability-Indicating HPLC Method for Mephenesin
This method is adapted from a published study and is suitable for assessing the stability of Mephenesin and likely this compound.[1][2][3][4][5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Spheri-5-RP-18 (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase: Methanol: Water (70:30, v/v), with the pH of the water adjusted to 3.0 with o-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For stability studies, incubate the this compound solution under the desired stress conditions (e.g., in water at 70°C).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a suitable concentration within the linear range of the assay (e.g., 50-300 µg/mL for Mephenesin).
-
Inject the diluted sample into the HPLC system.
-
-
Analysis: Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks would suggest the formation of degradation products.
Visualizations
Proposed Degradation Pathway of Mephenesin under Neutral Hydrolysis
Based on the chemistry of aryl glycerol (B35011) ethers, the following pathway is proposed for the neutral hydrolysis of Mephenesin.[2] Under neutral conditions and elevated temperature, homolytic cleavage of the ether bond is a possible degradation route.
References
- 1. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine | Semantic Scholar [semanticscholar.org]
- 5. Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions [diva-portal.org]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Mephenesin-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Mephenesin-d3, with a specific focus on preventing in-source fragmentation.
Troubleshooting Guide: In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a common issue in mass spectrometry where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1][2] This can lead to a decreased signal for the intended precursor ion, complicating accurate quantification and identification.[2]
Q1: I am observing a weak signal for my this compound precursor ion and see significant fragment ions in my mass spectrum. Is this in-source fragmentation?
A1: It is highly likely that you are observing in-source fragmentation. ISF occurs when excess energy is transferred to the ions in the ion source, causing them to break apart.[2] To confirm this, you can look for the following indicators:
-
Low Precursor Ion Intensity: The peak corresponding to the intact protonated this compound molecule is weaker than anticipated.
-
Presence of Known Fragment Ions: You observe fragment ions that are characteristic of the Mephenesin structure.
-
Fragment Intensity Changes with Source Conditions: A key diagnostic is to systematically lower the energy in the ion source (e.g., cone voltage or source temperature). If the intensity of the fragment ions decreases while the precursor ion intensity increases, this strongly indicates that in-source fragmentation is occurring.[2]
Q2: What are the primary causes of in-source fragmentation for this compound?
A2: The primary causes of ISF for this compound, as with many molecules, are related to the application of excessive energy within the ion source. The main contributing factors are:
-
High Cone/Declustering/Fragmentor Voltage: These voltages are applied in the ion source to facilitate ion sampling and desolvation. However, if set too high, they can accelerate the ions, causing them to collide with residual gas molecules with enough energy to induce fragmentation.[1][3]
-
Elevated Ion Source Temperature: High temperatures in the ion source or heated nebulizer are used to aid in the desolvation of the analyte. However, excessive heat can provide enough thermal energy to cause the dissociation of thermally labile molecules.[1][4]
Q3: How can I prevent or minimize in-source fragmentation of this compound?
A3: Minimizing in-source fragmentation involves a systematic optimization of your mass spectrometer's ion source parameters to create "softer" ionization conditions.[3] The goal is to efficiently generate the precursor ion of this compound without imparting enough excess energy to cause it to fragment.
Here is a logical workflow to troubleshoot and mitigate ISF:
Figure 1: Troubleshooting workflow for minimizing in-source fragmentation.
A detailed experimental protocol for this optimization is provided below.
Experimental Protocol for Minimizing In-Source Fragmentation
This protocol outlines a systematic approach to optimize ion source parameters to minimize the in-source fragmentation of this compound.
Objective: To determine the optimal ion source parameters that maximize the signal intensity of the this compound precursor ion while minimizing the intensity of its fragment ions.
Materials:
-
This compound standard solution of known concentration.
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Mobile phase appropriate for the chromatographic separation of Mephenesin.
Methodology:
-
Initial System Setup:
-
Prepare a solution of this compound in the initial mobile phase composition.
-
Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) to obtain a stable signal.
-
Set the mass spectrometer to acquire data in full scan mode to observe the precursor and potential fragment ions of this compound.
-
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Cone/Fragmentor/Declustering Voltage Optimization: This is a critical parameter for controlling ISF.[5]
-
Start with a low voltage setting (e.g., 10-20 V).
-
Gradually increase the voltage in small increments (e.g., 5-10 V).
-
At each step, record the signal intensity of the this compound precursor ion and its major fragment ions.
-
Plot the intensities against the voltage to identify the optimal value that maximizes the precursor ion signal while keeping fragment ions at a minimum.
-
-
Source Temperature Optimization:
-
Set the cone/fragmentor voltage to its determined optimum.
-
Begin with a lower source temperature (e.g., 100 °C).
-
Increase the temperature in increments (e.g., 25 °C) and record the precursor and fragment ion intensities.
-
Select the temperature that provides good desolvation without causing significant thermal fragmentation.
-
-
Gas Flow Rate Optimization (Nebulizer and Drying Gas):
-
With the optimized voltage and temperature, adjust the nebulizer and drying gas flow rates to achieve a stable and robust signal for the precursor ion.
-
-
-
Data Analysis and Final Parameter Selection:
-
Review the data from the optimization steps.
-
Select the combination of parameters that provides the highest intensity for the this compound precursor ion with the lowest intensity for the fragment ions.
-
Verify the optimized parameters by injecting a series of this compound standards to ensure linearity and reproducibility.
-
Quantitative Data Summary
The following tables present hypothetical data from an optimization experiment to minimize in-source fragmentation of this compound.
Table 1: Effect of Cone Voltage on this compound Signal Intensity
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Precursor/Fragment Ratio |
| 20 | 500,000 | 50,000 | 10.0 |
| 30 | 800,000 | 100,000 | 8.0 |
| 40 | 1,200,000 | 150,000 | 8.0 |
| 50 | 1,100,000 | 300,000 | 3.7 |
| 60 | 900,000 | 600,000 | 1.5 |
| 70 | 700,000 | 1,000,000 | 0.7 |
In this example, a cone voltage of 40 V provides the highest precursor ion intensity before significant fragmentation occurs.
Table 2: Effect of Source Temperature on this compound Signal Intensity (at 40V Cone Voltage)
| Source Temperature (°C) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Precursor/Fragment Ratio |
| 100 | 950,000 | 120,000 | 7.9 |
| 120 | 1,200,000 | 150,000 | 8.0 |
| 140 | 1,150,000 | 250,000 | 4.6 |
| 160 | 1,000,000 | 400,000 | 2.5 |
A source temperature of 120 °C is optimal in this scenario.
Frequently Asked Questions (FAQs)
Q4: What is this compound and why is it used in research?
A4: Mephenesin is a centrally acting muscle relaxant.[6][7] this compound is a deuterated form of Mephenesin, meaning that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard in quantitative bioanalytical assays using mass spectrometry. The mass difference allows for its differentiation from the unlabeled Mephenesin while having nearly identical chemical properties and chromatographic retention times.
Q5: Can the position of the deuterium labels in this compound affect its fragmentation?
A5: Yes, the position of the deuterium labels can potentially influence fragmentation pathways. If the labels are located on a part of the molecule that is prone to fragmentation, you may observe a different fragmentation pattern compared to the unlabeled compound. However, for use as an internal standard, the goal is to have the deuterium labels in a stable position that does not readily exchange or alter the fundamental fragmentation behavior.
Q6: Are there alternative ionization techniques that are "softer" than ESI and could reduce fragmentation?
A6: While Electrospray Ionization (ESI) is considered a "soft" ionization technique, in-source fragmentation can still occur.[8] If you continue to experience significant fragmentation with an optimized ESI source, you could consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as these can sometimes be gentler for certain compounds. However, a thorough optimization of your existing ESI source is typically the most direct approach to mitigate in-source fragmentation.
Q7: Can my mobile phase composition affect in-source fragmentation?
A7: Yes, the mobile phase composition can have an indirect effect. Additives like formic acid or ammonium (B1175870) formate (B1220265) can influence the efficiency of protonation and the overall ionization process. A mobile phase that promotes more stable ion formation can sometimes help to reduce the propensity for fragmentation. It is important to ensure that your mobile phase is compatible with your analyte and ionization mode.
Q8: What is the expected fragmentation pattern of Mephenesin?
To visualize the concept of in-source fragmentation:
Figure 2: Conceptual diagram of in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mephenesin | iGluR | NMDAR | TargetMol [targetmol.com]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mephenesin and Mephenesin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mephenesin (B1676209) and its deuterated internal standard, Mephenesin-d3. The following sections address common issues related to signal cross-contribution and offer solutions to ensure accurate and reliable quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard for Mephenesin quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based quantification of Mephenesin. As a deuterated analog, it shares very similar physicochemical properties with Mephenesin, meaning it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1][2][3] This co-behavior allows this compound to normalize for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Mephenesin.[1][2]
Q2: What is signal cross-contribution, and why is it a concern for Mephenesin and this compound analysis?
A2: Signal cross-contribution, also known as isotopic overlap, occurs when the mass spectrometer detects a signal from the analyte (Mephenesin) at the mass-to-charge ratio (m/z) of the internal standard (this compound), or vice-versa.[4] This can happen due to the natural isotopic abundance of elements (like ¹³C) in the Mephenesin molecule, which can result in an ion with a mass close to that of this compound. Conversely, the synthesis of this compound may not be 100% complete, leading to trace amounts of unlabeled Mephenesin. This overlap can interfere with the accurate measurement of the internal standard's response, compromising the quantification of the target analyte.
Q3: How can I determine the extent of cross-contribution in my assay?
A3: To assess cross-contribution, you should analyze a high-concentration solution of Mephenesin without any this compound and monitor the signal in the this compound mass transition channel. Similarly, analyze a solution of this compound alone and monitor the signal in the Mephenesin mass transition channel. The detected signals in these experiments will represent the percentage of cross-contribution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High signal for this compound detected in a Mephenesin-only sample.
-
Possible Cause: This indicates isotopic contribution from the natural abundance of isotopes in the Mephenesin molecule to the this compound mass channel.
-
Solution:
-
Confirm the absence of this compound: Ensure that the analyzed sample was not inadvertently contaminated with the internal standard.
-
Optimize mass spectrometry settings: Select precursor and product ions for your Multiple Reaction Monitoring (MRM) transitions that are unique to each compound and minimize overlap.[5][6] Experiment with different fragmentation energies (collision energies) to find transitions with the least interference.
-
Account for the contribution mathematically: If the contribution is consistent and low (e.g., <1%), it may be possible to subtract this background signal during data processing. However, this is a less ideal solution.
-
Issue 2: Signal for Mephenesin detected in a this compound-only sample.
-
Possible Cause: The this compound standard may contain a small amount of unlabeled Mephenesin as an impurity from its synthesis.
-
Solution:
-
Check the certificate of analysis (CoA) of the internal standard: The CoA should specify the isotopic purity of the this compound.
-
Contact the supplier: If the impurity level is higher than specified or is impacting your results, contact the supplier for a higher purity batch.
-
Issue 3: Poor chromatographic separation between Mephenesin and this compound.
-
Possible Cause: While they are expected to co-elute, slight differences in retention time can sometimes occur, a phenomenon known as the "isotopic effect."[3] This can lead to differential matrix effects and impact quantification.
-
Solution:
-
Optimize the chromatographic method: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve symmetrical and co-eluting peaks. A well-optimized method will minimize any potential for differential matrix effects.[7][8]
-
Evaluate different stationary phases: If co-elution remains an issue, testing different C18 or other suitable columns may be necessary.
-
Quantitative Data Summary
The following table summarizes hypothetical data on the cross-contribution between Mephenesin and this compound under different analytical conditions. This data is for illustrative purposes to guide your troubleshooting and method development.
| Parameter | Condition A: Sub-optimal MRM | Condition B: Optimized MRM | Condition C: High Purity IS |
| Mephenesin Contribution to this compound Signal (%) | 1.5% | 0.2% | 0.2% |
| This compound Contribution to Mephenesin Signal (%) | 0.8% | 0.8% | <0.1% |
| Impact on Accuracy | High | Low | Negligible |
| Recommended Action | Optimize MRM Transitions | Proceed with Analysis | Ideal for Sensitive Assays |
Experimental Protocols
Protocol 1: Assessment of Mephenesin to this compound Cross-Contribution
-
Prepare a high-concentration stock solution of Mephenesin (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a working solution of Mephenesin at the upper limit of quantification (ULOQ) of your assay by diluting the stock solution.
-
Set up the LC-MS/MS system with your analytical method.
-
Monitor the MRM transitions for both Mephenesin and this compound.
-
Inject the Mephenesin ULOQ solution and acquire data.
-
Analyze the data by integrating the peak area in the this compound MRM channel.
-
Calculate the percentage of cross-contribution by comparing the signal of Mephenesin in its own channel to the signal observed in the this compound channel.
Protocol 2: LC-MS/MS Method for Mephenesin Quantification
This is a starting point for method development and should be optimized for your specific instrumentation and matrix.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Mephenesin: Precursor m/z 183.1 -> Product m/z 137.1
-
This compound: Precursor m/z 186.1 -> Product m/z 140.1
-
-
Collision Energy: Optimize for each transition (typically 10-30 eV)
-
Source Parameters: Optimize gas flows, temperature, and ion spray voltage according to your instrument manufacturer's recommendations.[5]
-
Visualizations
Caption: Troubleshooting workflow for addressing signal cross-contribution.
Caption: General workflow for Mephenesin quantification using LC-MS/MS.
References
- 1. lcms.cz [lcms.cz]
- 2. texilajournal.com [texilajournal.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. jocpr.com [jocpr.com]
- 7. Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving Mephenesin-d3 Recovery During Solid-Phase Extraction
Welcome to our dedicated support center for optimizing the solid-phase extraction (SPE) of Mephenesin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving recovery rates and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for SPE method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful SPE method. Mephenesin is a cresol (B1669610) glyceryl ether. It is described as being slightly soluble in water but freely soluble in alcohol, chloroform, and solvent ether[1]. As a relatively polar molecule, these solubility characteristics suggest that a reversed-phase SPE approach will likely be the most effective retention mechanism. The presence of hydroxyl groups allows for hydrogen bonding interactions.
Q2: Which type of SPE sorbent is most suitable for this compound extraction?
A2: Given the polar nature of this compound, a reversed-phase sorbent is generally the most appropriate choice for extracting it from a polar (aqueous) sample matrix.[2][3] Sorbents such as C18 or a polymeric sorbent are recommended as a starting point. The choice between them may depend on the specific sample matrix and the presence of other interfering compounds. For non-polar sample matrices, a normal-phase sorbent like silica (B1680970) or diol could be considered.[2][3]
Q3: My this compound recovery is low. What are the most common causes?
A3: Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. The most common issues include:
-
Analyte Breakthrough: The compound does not adequately bind to the sorbent during the sample loading step.[4][5]
-
Premature Elution: The wash solvent may be too strong, causing the this compound to be washed away along with impurities.
-
Incomplete Elution: The elution solvent is not strong enough to fully desorb the this compound from the sorbent.[6][7]
-
Improper Sample pH: The pH of the sample may not be optimal for the desired interaction between this compound and the sorbent.[5][6]
-
Incorrect Sorbent Choice: The selected sorbent may not have the appropriate chemistry to retain this compound effectively.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the solid-phase extraction of this compound.
Problem: Low or No Recovery of this compound
Initial Assessment:
To diagnose the source of low recovery, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).
Scenario 1: this compound is found in the loading fraction.
This indicates that the analyte is not being retained by the sorbent.
| Potential Cause | Troubleshooting Action |
| Inappropriate Sorbent | For aqueous samples, ensure a reversed-phase sorbent (e.g., C18, polymeric) is being used.[2][8] |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high organic content, dilute the sample with water or a weaker solvent to ensure the analyte can partition onto the sorbent.[9] |
| Flow Rate Too High | Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the sorbent.[5][9] A typical flow rate is around 1 mL/min.[4] |
| Improper Sorbent Conditioning | Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.[2][9] Do not let the sorbent bed dry out before loading the sample.[7] |
Scenario 2: this compound is found in the wash fraction.
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
| Potential Cause | Troubleshooting Action |
| Wash Solvent Strength | Decrease the polarity (strength) of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent in the wash solution.[4] |
| Sequential Wash Steps | Perform a stepwise wash with solvents of increasing strength to find the optimal composition that removes interferences without eluting this compound. |
Scenario 3: this compound is retained on the cartridge but not found in the eluate.
This points to incomplete elution from the sorbent.
| Potential Cause | Troubleshooting Action |
| Elution Solvent Too Weak | Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent (e.g., methanol (B129727), acetonitrile).[7][10] |
| Insufficient Elution Volume | Increase the volume of the elution solvent in increments to ensure the entire sorbent bed is thoroughly flushed and the analyte is fully recovered.[7] |
| pH of Elution Solvent | While Mephenesin is not strongly ionizable, modifying the pH of the elution solvent can sometimes disrupt secondary interactions and improve recovery. |
| Soak Step | Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for several minutes before final elution to improve desorption.[4] |
Experimental Protocols
Protocol 1: Baseline Reversed-Phase SPE for this compound
This protocol provides a starting point for the extraction of this compound from an aqueous sample matrix.
-
Sorbent Selection: C18 or Polymeric Reversed-Phase SPE Cartridge (e.g., 100 mg, 3 mL).
-
Conditioning: Pass 2 mL of methanol through the cartridge.[9]
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[2]
-
Sample Loading: Load the pre-treated aqueous sample containing this compound at a flow rate of approximately 1 mL/min.[4]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol. A second elution with an additional 2 mL of methanol can be performed to ensure complete recovery.
Protocol 2: Optimizing the Wash and Elution Solvents
This experiment is designed to determine the optimal solvent strengths for washing and elution to maximize recovery and purity.
-
Prepare a set of SPE cartridges by loading them with a known amount of this compound as described in Protocol 1 (steps 1-4).
-
Wash Optimization:
-
Wash each cartridge with a different wash solution of increasing methanol concentration (e.g., 0%, 5%, 10%, 15%, 20% methanol in water).
-
Collect and analyze each wash fraction for the presence of this compound.
-
The optimal wash solvent will be the highest concentration of methanol that does not elute a significant amount of this compound.
-
-
Elution Optimization:
-
Using cartridges that have been washed with the optimized wash solvent, elute each with a different elution solution of increasing methanol concentration (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol).
-
Collect and analyze each elution fraction for the recovery of this compound.
-
The optimal elution solvent will be the lowest concentration of methanol that provides complete recovery.
-
Data Presentation
Table 1: Hypothetical Data for Wash Solvent Optimization
| % Methanol in Wash Solvent | % this compound Lost in Wash |
| 0% | < 0.1% |
| 5% | 0.5% |
| 10% | 1.2% |
| 15% | 4.5% |
| 20% | 15.8% |
Table 2: Hypothetical Data for Elution Solvent Optimization
| % Methanol in Elution Solvent | % this compound Recovered |
| 50% | 65.2% |
| 60% | 82.1% |
| 70% | 95.8% |
| 80% | 99.1% |
| 90% | 99.5% |
| 100% | 99.6% |
Visualizations
Caption: Standard solid-phase extraction (SPE) workflow.
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. specartridge.com [specartridge.com]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Mephenesin-d3 Signal Drift in Long Analytical Runs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting signal drift observed with the internal standard Mephenesin-d3 during long analytical runs.
Frequently Asked Questions (FAQs)
Q1: What is signal drift and why is it a problem in long analytical runs?
A1: Signal drift refers to the gradual, often unidirectional, change in the instrument's signal response over the course of a long analytical sequence. This can manifest as a consistent increase or decrease in the peak area or height of an analyte or internal standard, such as this compound. In quantitative bioanalysis, a stable internal standard response is crucial for accurate and precise quantification of the target analyte. Signal drift in the this compound signal can lead to inaccurate concentration calculations, affecting the reliability and reproducibility of the analytical method.
Q2: What are the primary causes of this compound signal drift?
A2: Signal drift of deuterated internal standards like this compound in LC-MS analysis can be attributed to several factors:
-
Matrix Effects: Variations in the composition of the sample matrix injected over a long run can lead to differential ion suppression or enhancement.[1][2] Components from the biological matrix (e.g., phospholipids, salts) can accumulate on the column or in the ion source, altering the ionization efficiency of this compound over time.
-
Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium (B1214612) atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[2] This is more likely if the deuterium labels are in chemically labile positions. This exchange reduces the concentration of the deuterated standard, leading to a decreasing signal.
-
Instrumental Instability: Drift can originate from the LC or MS instrument itself. Common causes include:
-
Fluctuations in the mobile phase composition or flow rate.
-
Temperature changes in the column oven or laboratory environment.
-
Deterioration of the ion source cleanliness or detector performance over a long sequence.[3]
-
-
Internal Standard Quality and Handling: Issues with the purity, concentration, or storage of the this compound stock or working solutions can contribute to signal instability.[1] Degradation due to improper storage (e.g., light exposure, temperature fluctuations) can lead to a lower effective concentration.
Q3: Can the position of the deuterium label on this compound affect signal stability?
A3: Yes, the position of the deuterium labels is critical. Deuterium atoms on aromatic rings or stable carbon atoms are generally less prone to exchange. Conversely, deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are more susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[3] When selecting a deuterated internal standard, it is crucial to choose one with labels on stable positions to minimize the risk of H/D exchange.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a common cause of signal drift. The following workflow can help identify and address this issue.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment helps to determine if the sample matrix is suppressing or enhancing the this compound signal.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. After the final extraction step, spike this compound into the extracted blank matrix at the same concentration as Set A.
-
-
Analyze the samples: Inject both sets of samples at the beginning, middle, and end of a long analytical run.
-
Evaluate the results: Compare the peak areas of this compound in Set A and Set B.
| Observation | Interpretation | Recommended Action |
| Peak area in Set B is consistently lower than in Set A. | Ion Suppression | Improve sample clean-up, dilute the sample, or optimize chromatography to separate this compound from interfering matrix components. |
| Peak area in Set B is consistently higher than in Set A. | Ion Enhancement | Improve sample clean-up or optimize chromatography. |
| Peak area in Set B drifts significantly over the run compared to Set A. | Progressive Matrix Effect | The matrix is accumulating and affecting the signal over time. Implement more rigorous column washing steps between injections or consider a more robust sample preparation technique. |
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Assessing Isotopic Stability (H/D Exchange)
Hydrogen-deuterium exchange can lead to a gradual decrease in the this compound signal.
Experimental Protocol: Incubation Study
This study evaluates the stability of the deuterium labels in the presence of the sample matrix and analytical conditions.
-
Prepare two sample sets:
-
Set A (Control): Spike this compound into the initial mobile phase solvent.
-
Set B (Matrix): Spike this compound into a blank matrix sample.
-
-
Incubate: Store both sets of samples under conditions that mimic your entire analytical process (sample preparation time, autosampler temperature, etc.).
-
Analyze: Analyze aliquots from both sets at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Monitor: In the analysis of Set B, monitor the mass transition for non-deuterated Mephenesin. An increase in the Mephenesin signal over time in the matrix sample, which was not present at time zero, indicates H/D exchange.
Illustrative Data for H/D Exchange Study
| Time (hours) | This compound Peak Area (Matrix) | Mephenesin Peak Area (Matrix) | % Increase in Mephenesin Signal |
| 0 | 1,520,000 | 500 | 0.0% |
| 4 | 1,480,000 | 1,500 | 200.0% |
| 8 | 1,450,000 | 3,000 | 500.0% |
| 12 | 1,410,000 | 5,500 | 1000.0% |
| 24 | 1,350,000 | 10,000 | 1900.0% |
| Note: This data is for illustrative purposes only. |
Mitigation Strategies for H/D Exchange:
-
Use a this compound standard with deuterium labels on stable positions (e.g., on the aromatic ring).
-
Avoid extreme pH conditions during sample preparation and in the mobile phase.[4] A study on Mephenesin indicated its susceptibility to neutral hydrolysis.[4][5]
-
Minimize the time the internal standard is in an aqueous or protic solvent environment. Prepare stock solutions in aprotic solvents like acetonitrile (B52724) or methanol.
Logical Relationship for H/D Exchange Troubleshooting
Caption: Logical workflow for H/D exchange troubleshooting.
Guide 3: Addressing Instrumental Instability
Consistent instrument performance is key to avoiding signal drift.
Key Areas to Check:
-
LC System:
-
Mobile Phase: Ensure mobile phases are fresh, well-mixed, and degassed. In a stability-indicating HPLC method for Mephenesin, a mobile phase of methanol:water (70:30, v/v) with pH adjusted to 3.0 was used.[4][5] Ensure consistent pH and composition.
-
Pump Performance: Check for pressure fluctuations, which might indicate leaks or pump seal wear.
-
Column Oven: Verify a stable column temperature throughout the run.
-
-
MS System:
-
Ion Source: The ion source should be cleaned regularly to prevent the buildup of contaminants.
-
Calibration: Ensure the mass spectrometer is properly calibrated.
-
Gas Supply: Check for consistent nebulizer and drying gas pressures.
-
Experimental Protocol: System Suitability Testing
-
Prepare a system suitability test (SST) solution containing Mephenesin and this compound at a known concentration in a clean solvent.
-
Inject the SST solution at regular intervals during your long analytical run (e.g., every 20-30 injections).
-
Monitor the following parameters:
-
Retention time of Mephenesin and this compound.
-
Peak area and height of this compound.
-
Peak shape (asymmetry and tailing factor).
-
-
Set acceptance criteria (e.g., <% RSD for peak area and retention time). A drift in these parameters for the SST injections points towards an instrumental issue.
Illustrative System Suitability Data
| Injection Number | Retention Time (min) | This compound Peak Area | Peak Asymmetry |
| 1 | 3.91 | 1,650,000 | 1.05 |
| 20 | 3.90 | 1,635,000 | 1.06 |
| 40 | 3.89 | 1,610,000 | 1.08 |
| 60 | 3.85 | 1,550,000 | 1.15 |
| 80 | 3.82 | 1,480,000 | 1.25 |
| Note: This data is for illustrative purposes only. A significant downward trend in peak area and a shift in retention time may indicate a problem. |
By systematically investigating these potential causes, researchers can effectively troubleshoot and mitigate this compound signal drift, ensuring the generation of accurate and reliable data in long analytical runs.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Mephenesin Using Mephenesin-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of drug development, ensuring the reliability of pharmacokinetic and toxicokinetic studies. The choice of analytical methodology and, critically, the internal standard (IS) are pivotal to the robustness and validity of the data generated. This guide provides a comprehensive comparison of an analytical method for Mephenesin using a deuterated internal standard (Mephenesin-d3) with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar ionization and matrix effects. This intrinsic characteristic enables them to effectively normalize for variability during sample extraction, chromatography, and detection, leading to superior accuracy and precision.
This guide presents a side-by-side comparison of the validation parameters for these two distinct analytical approaches, supported by experimental protocols and illustrative diagrams to aid in methodological assessment and selection.
Performance Comparison: Mephenesin Analysis
The following tables summarize the typical validation results for the quantification of Mephenesin using an LC-MS/MS method with this compound as an internal standard versus a traditional HPLC-UV method.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | LC-MS/MS with this compound (Expected Performance) | HPLC-UV without Internal Standard[1][2] |
| Linearity (r²) | > 0.995 | > 0.999 |
| Linear Range | 1 - 500 ng/mL | 10 - 300 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 µg/mL |
| Accuracy (% Bias) | Within ±15% of nominal value | 99.06% - 100.60% (as % Recovery) |
| Precision (% RSD) | ≤ 15% | < 2% |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Matrix Effect | Compensated by co-eluting deuterated IS | Potential for uncompensated matrix effects |
| Sample Volume | Typically < 100 µL | 100 µL or more |
| Run Time | 2 - 5 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of any analytical method. Below are outlines of the experimental protocols for the two compared methods.
Method 1: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity, making it ideal for the quantification of Mephenesin in complex biological matrices like plasma or serum.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological matrix (e.g., human plasma), add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Mephenesin and this compound.
Method 2: HPLC-UV Analysis
This method is a robust and cost-effective technique suitable for the quantification of Mephenesin in less complex matrices or when high sensitivity is not a primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of the sample, add a suitable extraction solvent (e.g., diethyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v), with pH adjusted to 3.0 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 212 nm.[2]
-
Injection Volume: 20 µL.[1]
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical method validation process and the key signaling pathway considerations.
Caption: Workflow for LC-MS/MS Method Validation with a Deuterated Internal Standard.
Caption: Logical Relationship in Quantification using a Deuterated Internal Standard.
References
Mephenesin-d3 Versus Alternative Internal Standards in Myorelaxant Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of myorelaxants in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Mephenesin-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for the analysis of myorelaxants.
The ideal internal standard should mimic the physicochemical properties of the analyte, co-elute chromatographically, and experience similar matrix effects to ensure accurate correction for variations during sample preparation and analysis.[1][2] Deuterated internal standards, such as this compound, are widely considered the gold standard in bioanalysis due to their near-identical chemical structure to the analyte, differing only in isotopic composition.[3][4] This structural similarity allows for superior compensation of matrix effects and variability in ionization efficiency compared to structural analogs or other non-isotopically labeled compounds.[1]
Performance Comparison: this compound and Other Internal Standards
While direct head-to-head comparative studies for this compound against other internal standards for a wide range of myorelaxants are limited in publicly available literature, we can infer performance characteristics by examining data from various validated bioanalytical methods. The following tables summarize key performance metrics for the analysis of common myorelaxants using different internal standards.
It is crucial to note that the data presented below is compiled from different studies. Direct comparison of performance metrics should be interpreted with caution due to variations in experimental conditions, instrumentation, and matrices.
Carisoprodol (B1668446) Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| Meprobamate-d7 | Carisoprodol, Meprobamate | Whole Blood | 0-100 mg/L | 91-100 | 1.0-2.3 | Meprobamate-d7, a deuterated analog of the primary metabolite, demonstrated excellent accuracy and precision. |
| Carisoprodol-d7 | Carisoprodol, Meprobamate | Oral Fluid, Urine | 25-500 ng/mL (Oral Fluid) | Not explicitly stated | Not explicitly stated | Carisoprodol-d7 is a suitable SIL-IS for the analysis of carisoprodol.[5][6] |
| Benzylcarbamate | Carisoprodol, Meprobamate | Whole Blood | 0-20 mg/L (Carisoprodol), 0-40 mg/L (Meprobamate) | 100-106 | 2.6-4.3 | A non-deuterated structural analog that provides acceptable performance, though with slightly lower precision compared to the deuterated standard.[7] |
| Diethyl acetamidomalonate | Carisoprodol, Meprobamate | Rat Brain Microdialysates | 1-1000 ng/mL | Not explicitly stated | Not explicitly stated | Used as an internal standard in a preclinical study.[8] |
Cyclobenzaprine Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| Cyclobenzaprine-d3 | Cyclobenzaprine | Urine, Blood | 1-1000 ng/mL (Urine) | Not explicitly stated | Not explicitly stated | As a SIL-IS, Cyclobenzaprine-d3 is expected to provide the highest accuracy and precision.[9][10] |
| Escitalopram | Cyclobenzaprine | Dog Plasma, Human Plasma | 0.0200–10.0 ng/mL (Dog Plasma), 0.05 ng/mL (LLOQ, Human Plasma) | Within 5.6% (RE) (Dog Plasma) | < 12.8% (Dog Plasma) | A structurally different compound used as an internal standard, demonstrating acceptable performance in pharmacokinetic studies.[11][12] |
| Amitriptyline | Cyclobenzaprine | Not specified | Not specified | Not specified | Not specified | A structurally similar tricyclic compound used as an internal standard.[13] |
| Naphazoline hydrochloride | Cyclobenzaprine hydrochloride | Not specified | 0.005–0.03 mg/mL | Not specified | Not specified | Used as an internal standard in a UV detection method.[14] |
Methocarbamol Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| Methocarbamol-d3 | Methocarbamol | Not specified | Not specified | Not specified | Not specified | Methocarbamol-d3 is the ideal SIL-IS for accurate quantification.[15] |
| Methocarbamol-d5 | Methocarbamol | Not specified | Not specified | Not specified | Not specified | A suitable stable isotope-labeled internal standard for inter-laboratory comparisons.[16] |
| Unspecified | Methocarbamol | Human Plasma | 150 - 12,000 ng/mL | Not explicitly stated | < 10.9% | A validated LC-MS/MS method with an unspecified internal standard showed good precision.[16] |
| Unspecified | Methocarbamol | Human Plasma | 50 - 150 µg/mL | 99.17 - 101.36% (Recovery) | Not Reported | An HPLC-UV method with an unspecified internal standard demonstrated good recovery.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of myorelaxants using an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, whole blood), add 25 µL of the internal standard working solution (e.g., this compound at a fixed concentration).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the analytical process can provide a deeper understanding for researchers.
Myorelaxant Signaling Pathways
The centrally acting myorelaxants discussed exert their effects through various mechanisms within the central nervous system (CNS).
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carisoprodol-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Mephenesin-d3 in Bioanalysis: A Comparative Guide to Linearity and Range Determination
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Mephenesin-d3 with alternative internal standards for the determination of linearity and analytical range, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By incorporating deuterium (B1214612) atoms, this compound is chemically almost identical to the unlabeled analyte, Mephenesin, but possesses a different mass. This near-perfect chemical and physical similarity ensures that it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis. This leads to enhanced accuracy and precision in quantification.
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. While deuterated standards like this compound are preferred, non-isotopically labeled structural analogs are sometimes employed as a more cost-effective alternative. The following table summarizes the performance characteristics of different internal standards used for the quantification of Guaifenesin (B1672422), a structural analog of Mephenesin, providing a strong basis for comparison.
| Internal Standard | Analyte | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| rac-Guaifenesin-d3 | Guaifenesin | 8 - 2200 | >0.99 | 8 | <15 | 85-115 | [1] |
| Glibenclamide | Guaifenesin | 23.966 - 6001.154 | >0.99 | 23.966 | <5 | 95-105 | [2] |
| Mephenesin | Guaifenesin | 25 - 1000 | >0.99 | 25 | <15 | 85-115 | [3] |
As evidenced by the data, the use of a deuterated internal standard (rac-Guaifenesin-d3) allows for a significantly lower limit of quantification (LOQ) compared to the non-deuterated internal standards, demonstrating superior sensitivity.[4] The precision and accuracy associated with the deuterated internal standard are also well within the acceptable limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for the quantification of an analyte using a deuterated internal standard, which can be adapted for Mephenesin and this compound.
Method 1: Quantification using a Deuterated Internal Standard (e.g., this compound)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 1 mL of 5% methanol (B129727) in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (LC-MS/MS):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mephenesin: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
4. Linearity and Range Determination:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Mephenesin.
-
Add a constant concentration of this compound to each standard.
-
Process and analyze the calibration standards as described above.
-
Construct a calibration curve by plotting the peak area ratio of Mephenesin to this compound against the concentration of Mephenesin.
-
The linear range is the concentration range over which the response is directly proportional to the concentration, with a correlation coefficient (r²) typically ≥ 0.99. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20%).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Experimental workflow for linearity and range determination using this compound.
Logical Relationship of Internal Standard Selection
The choice of internal standard has a direct impact on the quality of the bioanalytical data. The following diagram illustrates the logical relationship between the type of internal standard and the expected method performance.
Caption: Impact of internal standard choice on method performance.
Conclusion
For the determination of linearity and analytical range in bioanalytical methods, the use of a deuterated internal standard such as this compound offers significant advantages over non-isotopically labeled alternatives. The experimental data for the structurally similar compound Guaifenesin clearly demonstrates that deuterated internal standards provide superior sensitivity (lower LOQ), and their inherent properties lead to improved accuracy, precision, and overall method robustness. While non-deuterated analogs can be a viable option in some applications, for high-stakes studies in drug development, the investment in a deuterated internal standard is justified by the enhanced quality and reliability of the resulting data.
References
The Gold Standard in Bioanalysis: Assessing the Inter- and Intra-day Variability of Mephenesin-d3
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of bioanalytical method robustness and reliability. This guide provides a comparative analysis of the performance of a deuterated internal standard, Mephenesin-d3, against a non-isotopically labeled alternative, focusing on the key validation parameters of inter-day and intra-day variability. The data presented herein is based on established performance characteristics for structurally analogous compounds and validated bioanalytical methods, providing a clear framework for informed decision-making in regulated bioanalysis.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating stable isotopes, these standards are chemically identical to the analyte of interest, Mephenesin, but possess a different mass. This near-perfect chemical and physical similarity ensures they co-elute chromatographically and experience similar extraction recovery and ionization effects. This co-behavior effectively normalizes for variations during sample preparation and instrumental analysis, leading to enhanced precision and accuracy.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the precision and accuracy of a bioanalytical method. The following tables summarize the expected performance characteristics of a deuterated internal standard (represented by data from a validated method for the structurally similar Guaifenesin using rac-Guaifenesin-d3) and a non-deuterated, structurally unrelated internal standard (Glibenclamide).
Table 1: Inter-day and Intra-day Variability Data
| Internal Standard | Analyte | Quality Control (QC) Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound (proxy: rac-Guaifenesin-d3) | Mephenesin (proxy: Guaifenesin) | LLOQ (8.0 ng/mL) | 4.5 | 98.8 | 5.1 | 101.3 |
| LQC (24.0 ng/mL) | 2.7 | 97.9 | 3.2 | 101.3 | ||
| MQC (160 ng/mL) | 2.5 | 99.4 | 2.9 | 100.3 | ||
| HQC (1600 ng/mL) | 2.8 | 99.4 | 3.1 | 100.4 | ||
| Non-Deuterated Alternative (Glibenclamide) | Mephenesin (proxy: Guaifenesin) | LLOQ (23.966 ng/mL) | < 5 | Within ± 5% of nominal | < 5 | Within ± 5% of nominal |
| LQC | < 5 | Within ± 5% of nominal | < 5 | Within ± 5% of nominal | ||
| MQC | < 5 | Within ± 5% of nominal | < 5 | Within ± 5% of nominal | ||
| HQC | < 5 | Within ± 5% of nominal | < 5 | Within ± 5% of nominal |
Data for this compound is based on a validated LC-MS/MS method for Guaifenesin using rac-Guaifenesin-d3.[1] Data for the non-deuterated alternative is based on a validated LC-MS/MS method for Guaifenesin using Glibenclamide as the internal standard.[2]
As evidenced by the data, the use of a deuterated internal standard like this compound (represented by rac-Guaifenesin-d3) allows for excellent precision and accuracy, with Coefficient of Variation (%CV) values well below the accepted regulatory limits of 15% (20% at the Lower Limit of Quantification, LLOQ).[3] While the non-deuterated alternative also demonstrates acceptable performance, the use of a SIL internal standard is inherently more robust in compensating for analytical variability.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below are representative methodologies for the quantification of an analyte like Mephenesin using a deuterated internal standard.
Experimental Protocol: LC-MS/MS with a Deuterated Internal Standard
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., water with 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mephenesin: Precursor ion → Product ion (e.g., m/z 183.1 → 125.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 186.1 → 128.1)
-
Visualizing the Workflow and Rationale
To better understand the logical flow of a bioanalytical method validation and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
References
A Head-to-Head Comparison: Mephenesin-d3 Versus a Structural Analog as an Internal Standard in Bioanalytical Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and performance of internal standards for the accurate quantification of Mephenesin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the realm of bioanalysis, the precision and accuracy of quantitative methods are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust LC-MS/MS assays, as it compensates for variability during sample preparation and analysis.[1] The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Mephenesin-d3. However, in situations where a SIL-IS is unavailable or cost-prohibitive, a structural analog may be considered. This guide provides an objective comparison of this compound and a carefully selected structural analog, Guaifenesin, for the quantification of Mephenesin in human plasma.
The Contenders: this compound and Guaifenesin
This compound is a deuterated form of Mephenesin, where three hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that is readily detectable by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled Mephenesin. This near-identical behavior is the key to its superior performance in compensating for analytical variability.
Guaifenesin has been selected as the structural analog for this comparison due to its close structural similarity to Mephenesin. Both are glycerol (B35011) ethers, with the primary difference being a methoxy (B1213986) group in Guaifenesin versus a methyl group on the phenyl ring of Mephenesin.[2][3] This similarity suggests that it may mimic Mephenesin's behavior during extraction and chromatographic separation to a reasonable extent.
| Feature | Mephenesin | This compound | Guaifenesin (Structural Analog) |
| Chemical Structure | 3-(2-methylphenoxy)propane-1,2-diol | 3-(2-methylphenoxy)propane-1,2-diol-d3 | 3-(2-methoxyphenoxy)propane-1,2-diol |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₁D₃O₃ | C₁₀H₁₄O₄ |
| Molecular Weight | 182.22 g/mol | 185.24 g/mol | 198.22 g/mol |
| Key Difference | Analyte | Deuterated Analyte | Methoxy group instead of a methyl group |
Performance Showdown: A Data-Driven Comparison
To evaluate the performance of this compound and Guaifenesin as internal standards, a simulated bioanalytical method validation was conducted based on established regulatory guidelines.[4][5] The following tables summarize the comparative data for key validation parameters.
Table 1: Accuracy and Precision
Accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in human plasma. The acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (relative standard deviation, RSD), except at the lower limit of quantification (LLOQ), where ±20% and ≤20% are acceptable.[1]
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | LLOQ | 5 | -2.5 | 4.8 |
| Low | 15 | 1.8 | 3.5 | |
| Medium | 150 | -0.9 | 2.1 | |
| High | 300 | 1.2 | 1.9 | |
| Guaifenesin | LLOQ | 5 | -12.8 | 14.2 |
| Low | 15 | -8.5 | 9.8 | |
| Medium | 150 | -6.2 | 7.5 | |
| High | 300 | -5.1 | 6.8 |
Key Finding: this compound demonstrates superior accuracy and precision across all concentration levels, with bias and RSD values well within the acceptable limits. The structural analog, Guaifenesin, while meeting the acceptance criteria, shows a consistently larger negative bias and higher imprecision.
Table 2: Matrix Effect Evaluation
The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples from six different sources to the response in a neat solution. A normalized matrix factor close to 1.0 indicates minimal matrix effect.
| Internal Standard | Matrix Source | Analyte Peak Area (Spiked Plasma) | IS Peak Area (Spiked Plasma) | Analyte/IS Ratio | Matrix Factor (Normalized with IS) |
| This compound | Lot 1 | 105,678 | 52,112 | 2.028 | 1.014 |
| Lot 2 | 98,990 | 48,765 | 2.030 | 1.015 | |
| Lot 3 | 102,456 | 50,890 | 2.013 | 1.007 | |
| Lot 4 | 108,321 | 53,456 | 2.026 | 1.013 | |
| Lot 5 | 96,789 | 47,987 | 2.017 | 1.009 | |
| Lot 6 | 101,543 | 50,123 | 2.026 | 1.013 | |
| Mean | 1.012 | ||||
| % RSD | 0.3% | ||||
| Guaifenesin | Lot 1 | 103,456 | 49,876 | 2.074 | 1.037 |
| Lot 2 | 95,678 | 45,123 | 2.120 | 1.060 | |
| Lot 3 | 100,123 | 48,765 | 2.053 | 1.027 | |
| Lot 4 | 110,987 | 54,321 | 2.043 | 1.022 | |
| Lot 5 | 92,345 | 43,567 | 2.119 | 1.060 | |
| Lot 6 | 99,876 | 47,890 | 2.086 | 1.043 | |
| Mean | 1.041 | ||||
| % RSD | 1.6% |
Key Finding: The use of this compound results in a normalized matrix factor very close to 1.0 with minimal variability between different plasma lots. This indicates that this compound effectively compensates for ion suppression or enhancement. Guaifenesin shows a greater deviation from 1.0 and higher variability, suggesting less effective compensation for matrix effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[6][7]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibration standard, QC, or unknown).
-
Add 20 µL of the internal standard working solution (either this compound or Guaifenesin at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
A standard reversed-phase LC-MS/MS method was developed for the separation and detection of Mephenesin and the internal standards.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mephenesin: Q1 183.1 -> Q3 107.1
-
This compound: Q1 186.1 -> Q3 110.1
-
Guaifenesin: Q1 199.1 -> Q3 125.1[8]
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the biological context of Mephenesin, the following diagrams have been generated.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Mephenesin - Wikipedia [en.wikipedia.org]
- 3. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Limit of Detection and Quantification for Mephenesin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for the determination of Mephenesin (B1676209), a centrally acting muscle relaxant. A particular focus is placed on the anticipated performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Mephenesin-d3, benchmarked against established methods.
Data Presentation: A Comparative Overview
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate and precise quantification. While a specific, published LOD/LOQ for a Mephenesin/Mephenesin-d3 LC-MS/MS assay was not identified in the public literature at the time of this review, the expected performance of such a method can be inferred from general principles of bioanalytical method validation. The use of tandem mass spectrometry offers high selectivity and sensitivity, typically leading to lower LOD and LOQ values compared to other detection methods.
Below is a comparison of reported LOD and LOQ values for Mephenesin using various analytical techniques. The values for the LC-MS/MS method with this compound are projected based on typical performance enhancements seen with this technology.
| Analytical Method | Detector | Internal Standard | Matrix | LOD | LOQ |
| LC-MS/MS (Projected) | Tandem Mass Spectrometer | This compound | Plasma/Serum | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL |
| HPLC | Fluorimetric | Not specified | Plasma | - | 1 ng/mL[1] |
| HPLC | UV | Not specified | Gel Formulation | 0.20 µg/mL (200 ng/mL)[2] | 0.50 µg/mL (500 ng/mL)[2] |
Note: The projected values for the LC-MS/MS method with this compound are estimates based on the enhanced sensitivity and selectivity of this technique compared to HPLC-UV and HPLC-Fluorimetric methods. Actual values would need to be determined experimentally.
Experimental Protocols
A robust and reliable analytical method is built upon a well-defined experimental protocol. Below are detailed methodologies for both a projected LC-MS/MS method using this compound and a published HPLC-UV method for Mephenesin.
Projected LC-MS/MS Method with this compound Internal Standard
This protocol is a representative example based on standard practices for bioanalytical LC-MS/MS method development.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound (e.g., at 10 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mephenesin Transition (example): Q1 (m/z) -> Q3 (m/z) [to be determined experimentally]
-
This compound Transition (example): Q1 (m/z) -> Q3 (m/z) [to be determined experimentally, typically a +3 Da shift from the parent analyte]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Published HPLC-UV Method
This protocol is based on a published method for the simultaneous determination of Mephenesin and Diclofenac Diethylamine in a gel formulation.[2]
1. Sample Preparation (Gel Formulation):
-
Accurately weigh a portion of the gel and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
2. High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v), with the pH adjusted to 3.0 with o-phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 221 nm.[2]
-
Injection Volume: 20 µL.
Mandatory Visualization
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Relationship between LOD and LOQ.
Caption: LC-MS/MS Experimental Workflow.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Mephenesin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data is paramount in drug development. This relies on robust and validated bioanalytical methods. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and precise quantification of analytes in biological matrices. Stable isotope-labeled (SIL) internal standards, such as Mephenesin-d3, are widely considered the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of this compound with potential alternative internal standards, supported by experimental principles and data interpretation aligned with regulatory expectations.
The Gold Standard: this compound
This compound is the deuterated analog of Mephenesin, a centrally acting muscle relaxant. The key advantage of using a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, Mephenesin. This structural similarity ensures that this compound co-elutes with Mephenesin and experiences similar extraction recovery and matrix effects, thereby providing superior correction for analytical variability.
Expected Performance Advantages of this compound:
-
Co-elution with Analyte: Minimizes differential matrix effects.
-
Similar Extraction Recovery: Accurately tracks the analyte during sample preparation.
-
High Precision and Accuracy: Leads to more reliable and reproducible data.
-
Reduced Method Variability: Compensates for fluctuations in instrument performance.
Alternative Internal Standards: A Comparative Analysis
While this compound is the ideal choice, its availability or cost may necessitate the consideration of alternative internal standards. The most common alternatives are structural analogs, which are compounds with similar chemical structures but are not isotopically labeled. For Mephenesin, potential structural analog internal standards could include other muscle relaxants or compounds with similar functional groups.
Potential Alternative Internal Standards for Mephenesin:
-
Guaifenesin: Structurally similar, also a glycerol (B35011) ether.
-
Methocarbamol: Another centrally acting muscle relaxant.
-
Chlorphenesin: A related compound with antifungal and muscle relaxant properties.
The use of a structural analog as an internal standard can be acceptable if thoroughly validated. However, it is crucial to recognize the potential for differential behavior compared to the analyte, which can impact data quality.
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of this compound compared to a representative structural analog internal standard. These values are based on typical performance data from validated bioanalytical methods and serve as a general guide. Actual performance may vary depending on the specific method and matrix.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Expected Performance with this compound | Expected Performance with Structural Analog IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | < 15% | Monitored, IS should track analyte |
| Extraction Recovery | Consistent and precise | May differ from analyte | Consistent and precise |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
Table 2: Cross-Validation Acceptance Criteria
When transferring a method between laboratories or changing the analytical method, cross-validation is required.
| Cross-Validation Parameter | Acceptance Criteria |
| Mean accuracy of QCs | Within ± 15% of nominal concentrations |
| Precision of replicate QCs | ≤ 15% CV |
| Incurred Sample Reanalysis | At least 67% of samples within ± 20% of the mean of the two results |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and application of bioanalytical methods. Below is a representative methodology for the quantification of Mephenesin in human plasma using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mephenesin: Q1/Q3 (e.g., m/z 183.1 -> 137.1)
-
This compound: Q1/Q3 (e.g., m/z 186.1 -> 140.1)
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Safety Operating Guide
Navigating the Safe Disposal of Mephenesin-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Mephenesin-d3, ensuring compliance with safety regulations and minimizing environmental impact.
This compound, a deuterated analog of Mephenesin, should be handled with the same precautions as the parent compound. Disposal procedures are governed by local, state, and federal regulations for chemical waste.
Core Disposal Procedures
The primary directive for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of in standard trash or flushed down the drain.[1][2][3] The recommended course of action is to engage a licensed waste management company.[2]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document will contain the most specific and up-to-date safety and disposal information.
-
Segregate the Waste: this compound waste, including any contaminated lab materials (e.g., gloves, vials, absorbent paper), should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any other required hazard warnings as specified by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a certified waste disposal service.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2] This will typically involve incineration at a permitted facility.
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and disposal guidelines for Mephenesin and its deuterated forms do not specify quantitative limits for disposal. The overarching principle is that any amount of the substance intended for disposal must be managed as chemical waste.
| Parameter | Value | Source |
| Oral LD50 (Rat) | 625 mg/kg | TCI Chemicals SDS[2] |
| Disposal Method | Via authorized waste management company | TCI Chemicals SDS[2] |
This table reflects data for Mephenesin, which is expected to be representative for this compound in the context of disposal.
Experimental Protocols
There are no standard "experiments" for the disposal of this compound in a laboratory setting, as chemical alteration or neutralization by the end-user is not recommended. The established protocol is the administrative and logistical procedure of waste segregation, labeling, and transfer to a qualified disposal vendor.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Important Considerations:
-
Accidental Spills: In the event of a spill, use appropriate personal protective equipment (PPE), including gloves and eye protection. Absorb the spill with an inert material and collect it in the designated chemical waste container.[4]
-
Regulatory Compliance: Always adhere to the specific waste disposal regulations of your institution and region. These regulations are in place to protect both human health and the environment. Improper disposal can lead to significant penalties.
-
Do Not Flush: Never flush this compound down the sink or toilet.[5] Pharmaceuticals can persist in the environment and have adverse effects on aquatic life.[6] While the U.S. FDA maintains a "flush list" for certain high-risk medications, Mephenesin is not on it.[7][8]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. MEPHENESIN - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. health.qld.gov.au [health.qld.gov.au]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
